4-Bromo-2-fluoro-3-methylaniline
Description
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Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCXMVREXQEQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-the-Regioselective-Synthesis-of-4-Bromo-2-fluoro-3-methylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-2-fluoro-3-methylaniline is a key structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern offers unique properties, but also presents a distinct challenge in terms of regioselective synthesis. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for the bromination of 3-fluoro-2-methylaniline, an exploration of the underlying reaction mechanism, and practical advice for troubleshooting and optimization.
Introduction and Strategic Overview
The synthesis of halogenated anilines is a cornerstone of modern organic chemistry, providing intermediates crucial for the development of a wide array of functional molecules. This compound, in particular, is an important precursor due to the orthogonal reactivity of its functional groups. The challenge in its synthesis lies in achieving high regioselectivity during the electrophilic bromination of the starting material, 3-fluoro-2-methylaniline.
The aromatic ring of the starting material is decorated with three distinct substituents, each exerting an electronic and steric influence on the incoming electrophile:
-
Amino (-NH₂): A strongly activating, ortho, para-directing group.[1]
-
Fluoro (-F): A deactivating, ortho, para-directing group due to competing inductive and resonance effects.
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group.
The concerted effect of these groups strongly favors electrophilic substitution at the C4 position (para to the amino group), which is the most electronically enriched and sterically accessible site. The primary established route to this compound is the direct bromination of 3-fluoro-2-methylaniline using an electrophilic bromine source.[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild, selective, and safer alternative to liquid bromine for the nuclear monobromination of reactive aromatic compounds.[3][4][5]
Recommended Synthetic Protocol
This section details a reliable and scalable protocol for the synthesis of this compound using N-Bromosuccinimide.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Fluoro-2-methylaniline | 443-86-7 | 125.14 | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 14.2 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in anhydrous N,N-dimethylformamide (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Bromosuccinimide (14.2 g, 79.9 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of NBS to anilines can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate should form.
-
Workup:
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Dissolve the crude solid in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford this compound as a solid. A reported yield for a similar reaction in DMF is as high as 98.0%.[2]
Experimental Workflow Diagram
Caption: A flowchart of the synthesis of this compound.
Mechanism of Electrophilic Aromatic Substitution
The bromination of 3-fluoro-2-methylaniline proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.
-
Generation of the Electrophile: In a polar aprotic solvent like DMF, NBS can generate a source of electrophilic bromine (Br⁺).
-
Nucleophilic Attack: The highly activated aniline ring acts as a nucleophile. The lone pair of electrons on the nitrogen atom increases the electron density of the ring, particularly at the ortho and para positions.[1] The π-electrons of the ring attack the electrophilic bromine.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring and is particularly stabilized by the electron-donating amino and methyl groups. The substitution occurs at the C4 position, para to the strongly activating -NH₂ group.
-
Rearomatization: A base (which can be the solvent or the succinimide anion) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of electrophilic bromination on the aniline ring.
Troubleshooting and Optimization
-
Over-bromination: The high reactivity of the aniline ring can sometimes lead to the formation of dibrominated byproducts.[6] To minimize this, ensure slow, portion-wise addition of NBS at low temperatures and use a stoichiometry of 1.0 equivalent of NBS.
-
Alternative Solvents: While DMF gives excellent yields, acetonitrile (CH₃CN) can also be used.[2] The reaction in acetonitrile may require slightly longer reaction times but can simplify the workup procedure. The polarity of the solvent can influence the regioselectivity of bromination in some substituted anilines.[3][7]
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A non-polar solvent system like hexanes/ethyl acetate is typically effective.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts. The methyl and amine protons will appear as singlets (or a broad singlet for NH₂). |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The C-Br bond will cause a downfield shift for the attached carbon. |
| Mass Spec. | The molecular ion peak should correspond to the calculated mass (C₇H₇BrFN ≈ 204.04 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
| Melting Point | A sharp melting point indicates high purity. |
Safety Considerations
-
3-Fluoro-2-methylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]
-
N-Bromosuccinimide (NBS): NBS is an oxidizing solid and can cause skin and eye irritation. It may also cause an allergic skin reaction.[9][10][11] It should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when performing this synthesis.
Conclusion
The regioselective synthesis of this compound is reliably achieved through the direct bromination of 3-fluoro-2-methylaniline with N-Bromosuccinimide. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired mono-brominated product can be obtained. This guide provides a robust protocol and the necessary theoretical background to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 8. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscience.com [chemscience.com]
4-Bromo-2-fluoro-3-methylaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-3-methylaniline is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on an aniline core, provides multiple reactive sites for the construction of complex molecules. This trifunctional nature makes it a significant intermediate in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the substituents influences the molecule's electronic properties and reactivity, offering chemists precise control over subsequent chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, characterization methods, and safety considerations.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.
| Property | Value | Source |
| CAS Number | 1540204-53-2 | [1][2][3][4] |
| Molecular Formula | C₇H₇BrFN | [1][3] |
| Molecular Weight | 204.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(=C1F)N)Br | [1] |
| InChIKey | LVCXMVREXQEQFX-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
Proposed Synthetic Protocol: Regioselective Bromination
The key transformation is the regioselective bromination of 2-fluoro-3-methylaniline. The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The methyl group is a weakly activating group and is ortho-, para-directing.
In this case, the position para to the strongly activating amino group is the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, direct bromination of 2-fluoro-3-methylaniline is expected to yield the desired 4-bromo product with high selectivity.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-fluoro-3-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane at room temperature.
-
Brominating Agent: Slowly add a solution of a mild brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents), to the reaction mixture. The use of NBS is preferred as it provides a controlled source of electrophilic bromine and minimizes over-bromination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
The regioselectivity of this reaction is governed by the powerful directing effect of the amino group, making the C4 position the most favorable for electrophilic substitution.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methyl protons will likely appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₇BrFN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations in the fingerprint region.
Applications in Research and Development
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structure suggests significant potential in several areas:
-
Pharmaceutical Synthesis: As a substituted aniline, it can be a precursor for the synthesis of a wide range of biologically active molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or converted into other functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. A search of patent databases indicates that this compound is cited in patents, suggesting its use in proprietary drug discovery programs.[1][5]
-
Agrochemicals: Similar structures are often found in herbicides and fungicides. The unique combination of substituents may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: The electronic properties imparted by the fluorine and bromine atoms make this compound a potential building block for functional organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
-
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
In case of exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of complex organic molecules. Its distinct substitution pattern offers multiple avenues for chemical modification, making it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. While detailed public information on this specific compound is limited, its synthesis and reactivity can be reliably predicted from established chemical principles. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1540204-53-2|this compound|BLD Pharm [bldpharm.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 1540204-53-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Bromination of 3-Fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Anilines
Halogenated anilines are pivotal building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from the presence of halogen atoms, which serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The aniline moiety itself is a powerful directing group in electrophilic aromatic substitution, although its high reactivity can present challenges in achieving selective monofunctionalization.[2] The specific molecule, 3-fluoro-2-methylaniline, presents a fascinating case study in regioselectivity due to the interplay of three distinct substituents on the aromatic ring. Understanding the directing effects of the amino, fluoro, and methyl groups is paramount to predicting and controlling the outcome of its electrophilic bromination.
Mechanistic Principles and Regiochemical Analysis
The electrophilic bromination of an aromatic ring proceeds via the attack of an electrophilic bromine species (e.g., Br⁺) on the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3] The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.[3] The position of electrophilic attack is dictated by the electronic properties of the substituents already present on the ring.[4]
In the case of 3-fluoro-2-methylaniline, we must consider the directing effects of three substituents:
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.[5] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions.[3][6][7] This makes these positions highly susceptible to electrophilic attack.[4][8]
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density to the ring primarily through an inductive effect.
-
Fluoro Group (-F): This is a deactivating, yet ortho, para-directing group. While fluorine is highly electronegative and withdraws electron density through the inductive effect (deactivating), it can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions.
Predicting the Major Product:
The powerful activating and directing effect of the amino group dominates the regioselectivity of the reaction.[8] Therefore, bromination will occur at the positions ortho and para to the amino group. The available positions are C4, C6, and C2 (which is already substituted).
-
C4-position (para to -NH₂): This position is strongly activated by the amino group and is sterically accessible.
-
C6-position (ortho to -NH₂): This position is also strongly activated by the amino group.
-
C5-position (meta to -NH₂): This position is deactivated relative to the ortho and para positions.
Considering the combined directing effects, the incoming electrophile will preferentially attack the positions most strongly activated by the amino group. The methyl group at the C2 position provides some steric hindrance to the C6 position. Therefore, the major product of the electrophilic bromination of 3-fluoro-2-methylaniline is predicted to be 4-bromo-3-fluoro-2-methylaniline . This is a known and commercially available compound, confirming the predicted regioselectivity.[9][10][11][12]
The following diagram illustrates the directing effects of the substituents on the aromatic ring:
Caption: Directing effects in 3-fluoro-2-methylaniline.
Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
The direct bromination of 3-fluoro-2-methylaniline is a common and effective method for the synthesis of 4-bromo-3-fluoro-2-methylaniline.[1] A widely used brominating agent for this transformation is N-Bromosuccinimide (NBS).[1] The high reactivity of the aniline derivative can sometimes lead to multiple substitutions, but careful control of reaction conditions can favor the desired mono-brominated product.[2] To achieve controlled mono-bromination, the highly activating amino group can be protected via acetylation.[2][6][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-2-methylaniline | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Petroleum Ether | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Rotary Evaporator | Standard Laboratory Equipment | |
| Magnetic Stirrer and Stir Bars | Standard Laboratory Equipment | |
| Ice Bath | Standard Laboratory Equipment |
Step-by-Step Procedure
This protocol is based on established methods for the bromination of substituted anilines.[1]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-bromo-3-fluoro-2-methylaniline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in either N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).[1] The choice of solvent can influence the reaction yield.
-
Cooling: Cool the solution to 0-10°C using an ice bath.[1] This is crucial to control the exothermic nature of the reaction and minimize the formation of side products.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by washing with petroleum ether or by column chromatography on silica gel to yield pure 4-bromo-3-fluoro-2-methylaniline.[1]
Expected Yields and Reaction Conditions
The yield of the reaction is highly dependent on the chosen solvent and reaction temperature.
| Solvent | Temperature | Reported Yield | Reference |
| DMF | 0-20°C | 98.0% | [1] |
| CH₃CN | 10-25°C | 66.7% | [1] |
Data Interpretation and Characterization
The final product, 4-bromo-3-fluoro-2-methylaniline, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (characteristic isotopic pattern).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the amine).
Troubleshooting and Optimization
-
Polybromination: The formation of di- or tri-brominated products can occur due to the high reactivity of the aniline starting material.[2][7] To mitigate this, ensure slow, portion-wise addition of NBS at low temperatures. Using a slight excess of the aniline can also help. For challenging cases, protecting the amino group as an acetamide before bromination is a reliable strategy to reduce its activating effect.[6][13]
-
Low Yield: If the yield is low, consider optimizing the reaction time and temperature. Ensure anhydrous conditions, as water can react with NBS. The choice of solvent can also significantly impact the yield.[1]
-
Purification Challenges: If the crude product is difficult to purify, column chromatography with a carefully selected solvent system is recommended.
Conclusion
The electrophilic bromination of 3-fluoro-2-methylaniline is a regioselective transformation that predominantly yields 4-bromo-3-fluoro-2-methylaniline. This outcome is governed by the powerful ortho, para-directing effect of the amino group. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the brominating agent, high yields of the desired mono-brominated product can be achieved. This in-depth guide provides the necessary theoretical framework and practical insights for researchers and drug development professionals to successfully perform and understand this important synthetic transformation.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 9. epoch-labs.com [epoch-labs.com]
- 10. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 11. lookchem.com [lookchem.com]
- 12. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Strategic Utility of 4-Bromo-3-fluoro-2-methylaniline in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, halogenated anilines stand out as exceptionally versatile intermediates. This technical guide provides an in-depth exploration of 4-Bromo-3-fluoro-2-methylaniline, a trifunctional scaffold that offers a powerful platform for the synthesis of complex molecular architectures. We will delve into its synthesis, elucidate its reactivity in pivotal cross-coupling reactions, and explore its potential applications in the generation of bioactive molecules, with a particular focus on kinase inhibitors and other targeted therapies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Privileged Role of Substituted Anilines in Medicinal Chemistry
The substituted aniline motif is a cornerstone of modern drug design, appearing in a vast array of approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, such as the hinge region of protein kinases.[2] The strategic placement of substituents on the aniline ring allows for the fine-tuning of a compound's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.
4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1) is a particularly valuable intermediate due to its unique substitution pattern, which presents multiple avenues for chemical modification.[3] The presence of a bromine atom, a fluorine atom, and a methyl group on the aniline core imparts distinct reactivity and conformational properties to the molecule.[3] This trifunctional nature makes it a highly sought-after building block for the synthesis of complex, biologically active compounds.[1]
Physicochemical Properties of 4-Bromo-3-fluoro-2-methylaniline
A thorough understanding of the physicochemical properties of a chemical intermediate is essential for its effective utilization in synthesis. The key properties of 4-Bromo-3-fluoro-2-methylaniline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 127408-03-1 | |
| Molecular Formula | C₇H₇BrFN | |
| Molecular Weight | 204.04 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | |
| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N |
Synthesis of 4-Bromo-3-fluoro-2-methylaniline: A Robust and Scalable Protocol
The most common and well-documented method for the synthesis of 4-Bromo-3-fluoro-2-methylaniline is the electrophilic bromination of 3-fluoro-2-methylaniline.[3] This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position para to the activating amino group.[3]
Detailed Experimental Protocol: Synthesis via Bromination
This protocol provides a step-by-step methodology for the synthesis of 4-Bromo-3-fluoro-2-methylaniline.
Materials:
-
3-fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF or MeCN.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-3-fluoro-2-methylaniline as a solid.
Note on Scalability: This protocol has been demonstrated to be scalable, with reports of successful synthesis on a 163.0 g scale, indicating its suitability for producing significant quantities of the intermediate in a laboratory setting.[5]
The Role of 4-Bromo-3-fluoro-2-methylaniline as a Versatile Chemical Intermediate
The strategic positioning of the bromo, fluoro, and amino functionalities on the aromatic ring makes 4-Bromo-3-fluoro-2-methylaniline a versatile precursor for a variety of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the amino group can undergo a range of nucleophilic and electrophilic reactions, and the fluorine atom can influence the electronic properties of the ring and participate in nucleophilic aromatic substitution reactions.
Key Transformations and Applications in Drug Discovery
The primary utility of 4-Bromo-3-fluoro-2-methylaniline in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the construction of the complex molecular scaffolds found in many modern pharmaceuticals, particularly kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The bromine atom of 4-Bromo-3-fluoro-2-methylaniline is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are indispensable tools for medicinal chemists, enabling the efficient and modular synthesis of diverse compound libraries.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling of 4-Bromo-3-fluoro-2-methylaniline.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-3-fluoro-2-methylaniline (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add 4-Bromo-3-fluoro-2-methylaniline, the boronic acid/ester, the palladium catalyst, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[6]
Caption: Buchwald-Hartwig amination of 4-Bromo-3-fluoro-2-methylaniline.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromo-3-fluoro-2-methylaniline (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, BINAP) or a pre-formed catalyst
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the solvent, followed by 4-Bromo-3-fluoro-2-methylaniline and the amine.
-
Reaction: Seal the tube and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]
Caption: Sonogashira coupling of 4-Bromo-3-fluoro-2-methylaniline.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Bromo-3-fluoro-2-methylaniline (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-3-fluoro-2-methylaniline, the palladium catalyst, and CuI.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors
The structural features of 4-Bromo-3-fluoro-2-methylaniline make it an ideal starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases. The aniline nitrogen can act as a key hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated through the cross-coupling reactions described above to occupy adjacent hydrophobic pockets in the ATP-binding site.
A plausible synthetic strategy towards a hypothetical kinase inhibitor is outlined below:
Caption: A potential synthetic workflow for a kinase inhibitor.
Conclusion and Future Outlook
4-Bromo-3-fluoro-2-methylaniline has emerged as a powerful and versatile intermediate in the field of organic synthesis and drug discovery. Its unique trifunctional nature provides a robust platform for the construction of complex molecular architectures through a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic application of well-designed chemical intermediates like 4-Bromo-3-fluoro-2-methylaniline will be increasingly critical. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the creation of next-generation therapeutics targeting a wide range of diseases.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 6. US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 7. EP2615091A3 - Solid forms comprising 4-[9-(3S)-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9H-purin-2-ylamino]-trans-cyclohexan-1-ol, compositions thereof, and uses therewith - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
The Strategic Utility of 4-Bromo-2-fluoro-3-methylaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and bromine into molecular scaffolds has become a cornerstone of rational drug design. These halogens impart unique physicochemical properties that can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Within this context, 4-Bromo-2-fluoro-3-methylaniline has emerged as a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature, presenting opportunities for diverse chemical transformations, makes it an attractive starting point for the synthesis of complex and biologically active molecules. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility in the quest for novel therapeutics.
Physicochemical Properties and Synthetic Overview
The unique substitution pattern of this compound dictates its chemical reactivity and potential applications. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a sterically influential methyl group, all attached to a phenyl ring bearing a reactive bromine atom, creates a scaffold with multiple handles for synthetic manipulation.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem[1] |
| Molecular Weight | 204.04 g/mol | PubChem[1] |
| CAS Number | 1540204-53-2 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage | 2-8°C, protect from light | Sigma-Aldrich[2] |
Synthetic Protocol: Electrophilic Bromination
The most common and well-documented method for the synthesis of the related isomer, 4-Bromo-3-fluoro-2-methylaniline, is the electrophilic bromination of 3-fluoro-2-methylaniline. This approach can be adapted for the synthesis of this compound from 2-fluoro-3-methylaniline. A widely used and effective reagent for this transformation is N-Bromosuccinimide (NBS).[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-fluoro-3-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic scheme for the bromination of 2-fluoro-3-methylaniline.
Core Applications in Medicinal Chemistry
The strategic placement of reactive functional groups on the this compound scaffold allows for its application in the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a key handle for cross-coupling reactions, the amino group can be readily functionalized, and the fluorine atom can influence molecular conformation and metabolic stability.
Kinase Inhibitors: A Privileged Scaffold
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. While specific examples directly utilizing this starting material are not extensively documented in publicly available literature, the principles of its application can be illustrated through the synthesis of analogous compounds.
Illustrative Workflow: Synthesis of a Hypothetical Kinase Inhibitor
A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core. The bromine atom on this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to construct the final inhibitor.
Caption: General workflow for the synthesis of kinase inhibitors.
Building Block for Bioactive Heterocycles
Beyond kinase inhibitors, this compound serves as a precursor for a variety of other bioactive heterocyclic compounds. For instance, its amino group can be used to form amide or urea linkages, while the bromine atom can be used to introduce further complexity through cross-coupling reactions. An example of a related application is in the synthesis of pyridin-2-one derivatives, which are important intermediates for biologically active compounds.[3]
Modulators of Sirtuin Activity
A related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are allosteric activators of Sirtuin 6 (SIRT6).[3] SIRT6 is a lysine deacetylase that acts as a tumor suppressor, making it an attractive target for cancer therapy. This highlights the potential of substituted anilines like this compound in the development of modulators for other important biological targets.
Future Perspectives and Conclusion
This compound is a chemical entity of significant interest to the medicinal chemistry community. Its unique combination of functional groups provides a versatile platform for the synthesis of diverse and complex molecular architectures. While the full potential of this specific building block is still being explored, the established utility of closely related halogenated anilines in the development of kinase inhibitors and other therapeutic agents underscores its promise. As drug discovery continues to demand novel scaffolds with tunable properties, this compound is well-positioned to be a valuable tool in the arsenal of medicinal chemists, contributing to the development of the next generation of targeted therapies.
References
- 1. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 2. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-2-fluoro-3-methylaniline
Introduction: The Molecular Blueprint
In the landscape of modern drug discovery and materials science, halogenated anilines serve as indispensable scaffolds for building molecular complexity. 4-Bromo-2-fluoro-3-methylaniline (CAS: 1540204-53-2) is a key aromatic amine, offering a trifecta of reactive sites that allow for precise chemical modifications.[1] Its utility as a synthetic intermediate hinges on the exact arrangement of its substituents—a bromine atom, a fluorine atom, a methyl group, and an amino group—on the benzene ring. An unambiguous confirmation of this arrangement is not merely a procedural step; it is the foundational pillar upon which all subsequent research and development rests.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 1540204-53-2 | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Structure | |[1] |
Chapter 1: The First Checkpoint - Molecular Weight and Formula Confirmation via Mass Spectrometry
1.1 The Rationale: Why Mass Spectrometry is the Initial Step
Before delving into the intricacies of atomic connectivity, the first and most fundamental questions are: "What is the molecular weight?" and "What is the elemental composition?". Mass Spectrometry (MS) is the definitive technique to answer these questions. Its ability to measure the mass-to-charge ratio (m/z) of an ionized molecule provides immediate confirmation of the compound's identity and can reveal the presence of specific isotopes, offering a powerful first layer of validation.[2]
For a halogenated compound like this compound, MS is particularly revealing due to the unique isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in a characteristic pattern for the molecular ion peak (M⁺), which will appear as a pair of signals (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by two mass units. Observing this signature is a near-certain indicator of a monobrominated compound.[2]
1.2 Predicted Mass Spectrum Data
| Ion | Predicted m/z | Rationale |
| [M]⁺ | ~202.97 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | ~204.97 | Molecular ion containing the ⁸¹Br isotope. Intensity will be ~98% of the [M]⁺ peak. |
| [M-CH₃]⁺ | ~187.94 / 189.94 | Loss of the methyl radical from the molecular ion. |
| [M-Br]⁺ | ~124.06 | Loss of the bromine radical, a common fragmentation for aryl bromides. |
1.3 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺).
-
Acceleration: The newly formed ions are accelerated through an electric field.
-
Detection: The ions are detected, and their mass-to-charge ratios are recorded. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
1.4 Data Interpretation: Validating the Molecular Formula
The resulting spectrum should prominently display the M⁺ and M+2 peaks at m/z ≈ 203 and 205 with nearly equal intensities, confirming the molecular weight and the presence of one bromine atom. High-Resolution Mass Spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the unequivocal confirmation of the elemental formula, C₇H₇BrFN.
Chapter 2: Identifying the Pieces - Functional Group Analysis with FT-IR Spectroscopy
2.1 The Rationale: A Quick Scan for Functional Groups
With the molecular formula confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying functional groups like the amine (N-H) and confirming the aromatic nature of the scaffold.
2.2 Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1550 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |
| 1300 - 1250 | C-N Stretch | Aromatic Amine |
| 1250 - 1100 | C-F Stretch | Aryl-Fluoride |
| 600 - 500 | C-Br Stretch | Aryl-Bromide |
2.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: An initial scan is run without the sample to record the background spectrum of the environment (e.g., air, solvent vapor).
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the detector measures the absorbed radiation.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.
2.4 Data Interpretation: Assembling the Functional Pieces
The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be strong evidence for a primary amine (-NH₂).[3] Peaks corresponding to aromatic C-H, aliphatic C-H, and the characteristic C=C ring stretches would confirm the substituted benzene scaffold. Finally, observing absorptions in the fingerprint region corresponding to C-N, C-F, and C-Br stretches would provide corroborating evidence for the complete set of functional groups.
Chapter 3: The Grand Design - Unambiguous Structure Mapping with NMR Spectroscopy
3.1 The Rationale: The Definitive Structural Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. For a polysubstituted aromatic ring like this compound, NMR is the only technique that can definitively map the precise location of each substituent. We will use both ¹H (proton) and ¹³C (carbon-13) NMR to build a complete picture.
3.2 ¹H NMR Analysis: Proton Environments and Connectivity
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).
-
Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are in different environments and will appear as two distinct signals.
-
H-6: This proton is ortho to the electron-donating -NH₂ group and will be the most upfield (lowest ppm). It will be split into a doublet by H-5.
-
H-5: This proton is ortho to the electron-withdrawing -Br atom. It will be split into a doublet of doublets by H-6 and the neighboring fluorine atom (³JHF coupling).
-
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet, as their signal can be broadened by exchange processes and quadrupole effects from the nitrogen atom.
-
Methyl Protons (-CH₃): The three methyl protons are equivalent and will appear as a sharp singlet, shifted slightly downfield due to the adjacent aromatic ring.
3.3 ¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum will show a distinct signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. A key feature will be the large coupling constant observed between the fluorine atom and the carbon it is directly attached to (C-2), as well as smaller couplings to adjacent carbons.
3.4 Predicted NMR Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |
| ¹H | 6.8 - 7.2 | d | H-6 | Ortho to -NH₂, shielded. Coupled to H-5. |
| ¹H | 7.2 - 7.5 | dd | H-5 | Ortho to -Br, deshielded. Coupled to H-6 and F. |
| ¹H | ~3.5 - 4.5 | br s | -NH₂ | Broad signal typical for amine protons. |
| ¹H | ~2.2 - 2.4 | s | -CH₃ | Singlet for the methyl group. |
| ¹³C | 150 - 155 | d (¹JCF ≈ 240 Hz) | C-2 | Directly attached to F, large C-F coupling. |
| ¹³C | 140 - 145 | d (²JCF ≈ 15 Hz) | C-1 | Carbon bearing the amino group, coupled to F. |
| ¹³C | 130 - 135 | s | C-4 | Carbon bearing the bromine atom. |
| ¹³C | 125 - 130 | d (³JCF ≈ 5 Hz) | C-5 | Aromatic CH, coupled to F. |
| ¹³C | 120 - 125 | s | C-3 | Carbon bearing the methyl group. |
| ¹³C | 115 - 120 | d (²JCF ≈ 20 Hz) | C-6 | Aromatic CH, coupled to F. |
| ¹³C | 15 - 20 | s | -CH₃ | Aliphatic methyl carbon. |
3.5 Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS standard.
Chapter 4: The Integrated Approach - From Data to Definitive Structure
No single technique provides the complete picture. The power of modern analytical chemistry lies in the integration of orthogonal techniques to build an irrefutable case for a molecule's structure. The workflow is a logical progression from the general to the specific.
Caption: Workflow for the structural elucidation of this compound.
This integrated approach provides a self-validating system. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must be consistent with the structural fragments observed in the NMR and MS fragmentation data. It is the convergence of all these data points that provides the highest level of confidence in the final structural assignment.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a suite of complementary analytical techniques. By logically progressing from mass and elemental formula confirmation (Mass Spectrometry) to functional group identification (FT-IR) and finally to detailed atomic mapping (NMR), researchers can achieve an unambiguous and validated structural assignment. This rigorous analytical foundation is paramount for ensuring the integrity and success of any subsequent application, from the synthesis of novel pharmaceuticals to the development of advanced materials.
References
safety and handling precautions for 4-Bromo-2-fluoro-3-methylaniline
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-methylaniline
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 1540204-53-2). As a halogenated aniline derivative, this compound is a valuable building block in medicinal chemistry and materials science.[1] However, its structural motifs also necessitate a rigorous and informed approach to laboratory safety. This document is intended for researchers, chemists, and drug development professionals who handle this compound, providing not just procedures, but the scientific rationale behind them to foster a culture of intrinsic safety.
The Criticality of a Proactive Safety Mindset
Substituted anilines, as a class, are known for their potential to be absorbed through the skin and to exhibit systemic toxicity. The presence of bromine and fluorine atoms in this compound modifies its reactivity and metabolic profile, demanding careful handling to mitigate risks.[1] The core principle of working with this and similar compounds is the diligent application of the hierarchy of controls: prioritizing engineering and administrative controls as the primary defense, with Personal Protective Equipment (PPE) serving as the essential final barrier.
Comprehensive Hazard Identification and Risk Assessment
Understanding the specific hazards is the foundation of a robust safety plan. This compound is classified as a hazardous substance requiring stringent safety measures.[2] It is harmful through all primary routes of exposure—oral, dermal, and inhalation—and is a significant irritant to the skin and eyes.[3][4][5][6]
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal summary of the compound's intrinsic hazards.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
|
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
|
| Source: Compiled from multiple Safety Data Sheets.[3][4][5] |
Causality Insight: The toxicity profile is characteristic of many aniline derivatives. The amino group can be metabolized to reactive species that interfere with biological processes. Dermal absorption is a significant risk, as the compound's lipophilicity allows it to penetrate the skin, leading to systemic exposure.[2]
A Multi-Layered Defense: Engineering Controls & PPE
No single safety measure is sufficient. A self-validating safety protocol relies on a multi-layered system where engineering controls provide the primary containment and PPE protects the individual operator.
Primary Line of Defense: Engineering Controls
The most critical engineering control for handling this compound, particularly in its solid or powdered form, is a certified chemical fume hood .[2]
-
Rationale: A fume hood provides constant negative pressure, drawing airborne particles and vapors away from the user's breathing zone. This directly mitigates the inhalation hazard (H332, H335), which is a primary route of exposure for fine powders.[2][7] All weighing, transfers, and solution preparations must be conducted within the sash of a functioning fume hood.
Final Barrier: Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is mandatory to protect against accidental spills and contact.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | Protects eyes from airborne dust particles and accidental splashes of solutions.[2] Standard safety glasses are insufficient; a full seal is necessary to prevent entry of fine particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact and absorption (H312) and skin irritation (H315). Aromatic amines can be readily absorbed through the skin.[2] Always check gloves for integrity before use and practice proper removal techniques to avoid contaminating hands. |
| Skin & Body Protection | A flame-resistant lab coat and personal clothing that fully covers the legs and arms.[2] | Protects skin from accidental spills and contamination. Launder lab coats separately from personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][7] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood.[2] | If engineering controls are insufficient or in the event of a large spill, a full-face respirator with appropriate cartridges or an N95-equivalent dust mask may be necessary.[2][7] This should be determined by a formal risk assessment. |
Standard Operating Protocol: From Bottle to Reaction
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Experimental Workflow: Weighing and Solution Preparation
-
Preparation: Before handling the compound, verify that the chemical fume hood is operational. Don all required PPE (goggles, lab coat, gloves).
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, waste container) inside the fume hood to minimize movement in and out of the containment area.
-
Extraction: Carefully open the container inside the fume hood. Avoid generating dust. Use a dedicated spatula to transfer the solid to the weigh paper.[4][7]
-
Weighing: Close the container tightly.[4] Record the weight.
-
Dissolution: Carefully add the solid to the solvent in the beaker. Use a small amount of solvent to rinse the weigh paper into the beaker to ensure a complete transfer.
-
Cleanup: Dispose of the contaminated weigh paper and any other disposable items into a designated, sealed hazardous waste container located within the fume hood.[2]
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[4][7]
Workflow Visualization
Caption: Safe Handling Workflow for this compound.
Storage, Stability, and Incompatibilities
Proper storage is a critical aspect of laboratory safety, preventing degradation and hazardous reactions.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][7] Some suppliers recommend refrigerated storage (2-8°C) in a dark place.
-
Rationale: Storing in a cool, dry place minimizes the potential for thermal decomposition or reaction with atmospheric moisture. A tightly sealed container prevents sublimation or release of vapors.
-
Incompatibilities: Keep away from strong oxidizing agents, sources of ignition, and incompatible substances.[4]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is paramount. All personnel must be familiar with emergency procedures and the location of safety equipment like eyewash stations, safety showers, and spill kits.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the person to fresh air.[3][4]2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4]3. Seek immediate medical attention.[3][4] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[4]2. Flush skin with plenty of soap and running water for at least 15 minutes.[4][7]3. Seek medical attention, especially if irritation occurs.[3][4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7]2. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]3. Seek immediate medical attention.[4][7] |
| Ingestion | 1. Rinse mouth thoroughly with water.[3][4]2. Do NOT induce vomiting.[4]3. Never give anything by mouth to an unconscious person.[4]4. Call a poison center or doctor immediately.[4] |
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[8]
-
Assess: From a safe distance, assess the size and nature of the spill. If it is large or you are not trained to handle it, alert your institution's emergency response team.
-
Contain: Prevent the spill from entering drains or waterways.[3][9]
-
Cleanup (for minor spills):
-
Wear appropriate PPE, including respiratory protection if dust is present.[7]
-
Use an inert absorbent material (like vermiculite or sand) to cover the spill.[4]
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[7][8]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[10]
Spill Response Decision Flow
Caption: Decision-Making Flowchart for Chemical Spill Response.
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound, including the compound itself, contaminated labware, and cleanup materials, must be treated as hazardous waste.[2][10]
-
Solid Waste: Place in a designated, sealed, and properly labeled container.[2]
-
Liquid Waste: Collect solutions in a designated, sealed, and labeled waste container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[2]
-
Disposal: All waste must be disposed of through a licensed hazardous waste contractor, in strict accordance with all local, state, and federal regulations.[3][10]
References
- 1. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-fluoro-3-methylaniline
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-3-methylaniline in Modern Synthesis
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling, an amino group for further derivatization, and ortho-fluoro and -methyl groups that modulate steric and electronic properties—makes it an invaluable precursor for the synthesis of complex molecular architectures.[1][2] The biaryl moieties constructed from this starting material are prevalent in a wide range of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to substrates like this compound is of significant interest.[3] This document provides a comprehensive guide to performing Suzuki coupling reactions with this substrate, including a detailed protocol, mechanistic insights, and optimization strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
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"Pd(0)L2" [pos="0,2.5!"]; "Oxidative_Addition" [label="Oxidative Addition", shape=plaintext, fontcolor="#202124", pos="0,1.25!"]; "Ar-Pd(II)L2-X" [pos="0,0!"]; "Transmetalation" [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="2.5,0!"]; "Ar-Pd(II)L2-R" [pos="5,0!"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext, fontcolor="#202124", pos="2.5,2.5!"]; "Ar-R" [label="Ar-R (Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="5,2.5!"];
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Optimization of the reaction conditions may be necessary for different boronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 1540204-53-2 | 204.04 g/mol | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 g/mol | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 1 mL | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expert Insights and Optimization Strategies
The success of the Suzuki coupling with this compound can be influenced by several factors. The ortho-fluoro and -methyl substituents introduce steric hindrance around the reaction center, which can affect the rates of oxidative addition and reductive elimination.[6][7][8]
-
Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may sometimes give sluggish reactions or lower yields. In such cases, employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[7] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.
-
Base Selection: The choice of base is critical for activating the boronic acid. While K₂CO₃ is a good starting point, other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (Et₃N) can be screened for optimal results.[9]
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is essential for the activity of many inorganic bases. Toluene, THF, and DMF are also common solvents for Suzuki couplings and can be used in place of or in combination with 1,4-dioxane.
-
Temperature: The reaction temperature can be adjusted to optimize the reaction rate and minimize side reactions. For less reactive boronic acids, higher temperatures may be required.
Safety and Handling
This compound and its related compounds should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.[11]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol and insights provided in this application note offer a robust starting point for researchers. Careful consideration of the catalyst system, base, and solvent, along with appropriate safety precautions, will enable the successful synthesis of a wide range of valuable molecules for drug discovery and materials science applications.
References
- 1. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
Application Notes: Palladium-Catalyzed N-Arylation of 4-Bromo-2-fluoro-3-methylaniline
Abstract
This guide provides a comprehensive protocol for the N-arylation of 4-bromo-2-fluoro-3-methylaniline, a sterically hindered and electronically complex substrate. N-arylated anilines are pivotal structural motifs in pharmaceuticals, organic materials, and agrochemicals.[1][2] Traditional methods for their synthesis, such as the Ullmann condensation, often require harsh conditions and have limited scope.[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a more versatile and milder alternative for forming C-N bonds.[3][5][6] This document details a robust protocol leveraging a palladium catalyst with a sterically demanding biarylphosphine ligand, explains the scientific rationale behind component selection, and provides a systematic workflow from reaction setup to product characterization.
Scientific Rationale and Mechanistic Overview
The N-arylation of this compound presents unique challenges due to the electronic and steric properties of the substrate. The ortho-fluoro and ortho-methyl groups create significant steric hindrance around the amine, which can impede its approach to the catalytic center.[7][8] Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the aniline nucleophile. To overcome these hurdles, the Buchwald-Hartwig amination is the method of choice.[3]
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[3][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide coupling partner.[9][10][11]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex, and a base removes the amine proton to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.[3][9]
The success of this reaction hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are crucial as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps, while also promoting the formation of the catalytically active monoligated palladium species.[12][13][14] For a sterically demanding substrate like this compound, a biarylphosphine ligand such as RuPhos is an excellent choice.
Experimental Protocol
This protocol describes the N-arylation of this compound with a generic aryl bromide. Researchers should adapt stoichiometry based on the specific arylating agent used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | |
| Aryl Bromide (Ar-Br) | ≥98% | Commercial | Example coupling partner |
| RuPhos Pd G3 Precatalyst | Commercial | Air-stable precatalyst | |
| RuPhos Ligand | ≥98% | Commercial | |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Must be handled in a glovebox |
| Toluene | Anhydrous | Commercial | Dry, degassed solvent is critical |
| Diethyl ether | Anhydrous | Commercial | For extraction |
| Saturated aq. NaCl (Brine) | Lab Prepared | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
| Oven-dried glassware | Schlenk flask, condenser, etc. | ||
| Inert atmosphere setup | Glovebox or Schlenk line with Argon/Nitrogen |
Reaction Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), additional RuPhos ligand (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, evacuate, and backfill with inert gas. Repeat this cycle three times.
-
-
Addition of Reagents:
-
Add the aryl bromide (1.2 equiv).
-
Through the septum, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed (typically 12-24 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylated product.
-
-
Characterization:
Catalytic Cycle and Ligand Rationale
The efficiency of the coupling with a hindered substrate is critically dependent on the ligand's properties.[17]
Caption: Simplified Buchwald-Hartwig catalytic cycle.[3][9]
Rationale for RuPhos:
-
Steric Bulk: The bulky biarylphosphine structure facilitates the reductive elimination step, which is often the turnover-limiting step, especially with sterically congested substrates.[7]
-
Electron-Richness: The ligand's electron-donating properties increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl bromide.[12][13]
-
Flexibility: The biaryl backbone allows for a flexible bite angle, which can stabilize the various intermediates in the catalytic cycle.[17]
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be irritants.[18] Handle in a well-ventilated fume hood. Avoid inhalation of dust.[19][20][21]
-
Sodium tert-butoxide: A strong, moisture-sensitive base. It is corrosive and can cause severe skin and eye damage. Handle exclusively in an inert-atmosphere glovebox.
-
Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using an oil bath and that no ignition sources are present.[22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[18][22]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; wet solvent/reagents; insufficient base. | Use a fresh bottle of precatalyst. Ensure solvent is anhydrous and reagents are dry. Use freshly opened, high-purity NaOtBu. |
| Formation of Side Products | Hydrodehalogenation of aryl bromide. | Ensure the system is scrupulously free of oxygen and water. Increase ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). |
| Slow Reaction Rate | Insufficient temperature; steric hindrance. | Increase temperature to the boiling point of the solvent (reflux). Consider switching to a more active ligand system if necessary (e.g., a different generation Buchwald ligand). |
| Difficulty in Purification | Product co-elutes with starting material or ligand. | Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) could also be explored. |
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of an arylamine N-acetyltransferase from the bacteria Aeromonas hydrophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and characterization of aminopeptidase N from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. honrel.com [honrel.com]
- 20. carlroth.com [carlroth.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. store.sangon.com [store.sangon.com]
Derivatization of the Amino Group in 4-Bromo-2-fluoro-3-methylaniline: A Comprehensive Guide for Synthetic and Medicinal Chemists
<Application Notes & Protocols >
Abstract
This technical guide provides a detailed exploration of methods for the derivatization of the primary amino group of 4-Bromo-2-fluoro-3-methylaniline. As a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents, the strategic modification of its aniline functionality is of paramount importance. This document outlines robust and reproducible protocols for several key transformations, including acylation, sulfonylation, urea formation, and reductive amination. Each protocol is accompanied by a discussion of the underlying mechanistic principles, practical considerations for reaction setup and monitoring, and guidelines for the purification and characterization of the resulting products. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aniline derivative that presents multiple reactive sites for chemical modification. The presence of a bromine atom allows for various cross-coupling reactions, while the fluoro and methyl groups modulate the electronic properties and steric environment of the aromatic ring.[1] The primary amino group, however, is often the initial site of functionalization, serving as a handle for the introduction of a wide array of substituents that can profoundly influence the biological activity and physicochemical properties of the resulting molecules.
The derivatization of this amino group is a critical step in the synthesis of numerous compounds of interest in medicinal chemistry. The ability to introduce diverse functionalities such as amides, sulfonamides, ureas, and substituted amines allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a curated selection of reliable protocols for achieving these transformations.
Safety and Handling Precautions
This compound is a chemical substance that requires careful handling to minimize potential health risks. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2][3][4] It can also cause skin and serious eye irritation.[2][3][4] Therefore, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
-
Handling: Avoid direct contact with the skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.[4][5][7]
Derivatization Protocols
This section details step-by-step protocols for several common and versatile derivatization reactions of the amino group of this compound.
Acylation: Formation of Amides
Acylation of the amino group to form an amide bond is a fundamental transformation in organic synthesis. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. A common method for acylation involves the reaction of the aniline with an acyl chloride or anhydride in the presence of a base.
Protocol: Synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)acetamide
This protocol describes a general procedure for the acylation of this compound using acetic anhydride. A similar approach can be adapted for other acylating agents.[8]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality and Experimental Choices:
-
Base: Pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction and also as a nucleophilic catalyst.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction.
-
Workup: The aqueous workup is crucial to remove the base, unreacted anhydride, and any water-soluble byproducts.
Visualization of the Acylation Workflow:
Caption: Workflow for the acylation of this compound.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are another critical functional group in medicinal chemistry, known for their diverse biological activities. The sulfonylation of anilines is typically achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. More recently, milder methods using visible-light photoredox catalysis have been developed.[9][10][11]
Protocol: Synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)benzenesulfonamide
This protocol outlines a general procedure for the sulfonylation of this compound with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Dilute the reaction with the solvent and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Base: A base is essential to neutralize the HCl generated during the reaction. Pyridine is a common choice.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the sulfonyl chloride.
-
Reaction Time: Sulfonylation reactions can sometimes be slower than acylations and may require longer reaction times.
Visualization of the Sulfonylation Reaction:
Caption: Key components of the sulfonylation reaction.
Urea Formation
Urea derivatives are important pharmacophores found in many approved drugs. They can be synthesized by reacting an aniline with an isocyanate or by using phosgene equivalents.[12][13] A more practical and safer laboratory-scale method involves the reaction of an amine with potassium isocyanate in an acidic aqueous medium.[14]
Protocol: Synthesis of (4-bromo-2-fluoro-3-methylphenyl)urea
This protocol is adapted from a general method for the synthesis of N-substituted ureas in water.[14]
Materials:
-
This compound
-
Potassium isocyanate (KOCN)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in 1 N aqueous HCl.
-
To this stirred suspension, add potassium isocyanate (1.1-1.5 eq) portion-wise at room temperature.
-
Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the desired urea.
Causality and Experimental Choices:
-
Acidic Medium: The hydrochloric acid protonates the isocyanate to form isocyanic acid, which is the reactive electrophile.
-
Aqueous Solvent: Water is a green and effective solvent for this transformation, often leading to high yields and easy product isolation.[14]
-
Workup: The precipitation of the product simplifies the purification process, often avoiding the need for chromatography.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[15] The reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
Protocol: Synthesis of N-benzyl-4-bromo-2-fluoro-3-methylaniline
This protocol describes the reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.
-
Acid Catalyst: Acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.
-
Solvent: Chlorinated solvents like DCE and DCM are commonly used for this reaction.
Visualization of the Reductive Amination Process:
Caption: Simplified schematic of the reductive amination process.
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by appropriate analytical techniques. The following table provides expected characterization data for the example products.
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| N-(4-bromo-2-fluoro-3-methylphenyl)acetamide | C₉H₉BrFNO | 246.08 | Signals for aromatic protons, methyl protons, acetyl protons, and NH proton. | Signals for aromatic carbons, methyl carbon, acetyl carbonyl carbon, and acetyl methyl carbon. |
| N-(4-bromo-2-fluoro-3-methylphenyl)benzenesulfonamide | C₁₃H₁₁BrFNO₂S | 356.20 | Signals for aromatic protons of both rings, methyl protons, and NH proton. | Signals for aromatic carbons of both rings and the methyl carbon. |
| (4-bromo-2-fluoro-3-methylphenyl)urea | C₈H₈BrFN₂O | 247.07 | Signals for aromatic protons, methyl protons, NH protons, and NH₂ protons. | Signals for aromatic carbons, methyl carbon, and the urea carbonyl carbon. |
| N-benzyl-4-bromo-2-fluoro-3-methylaniline | C₁₄H₁₃BrFN | 294.16 | Signals for aromatic protons of both rings, methyl protons, benzylic CH₂ protons, and NH proton. | Signals for aromatic carbons of both rings, methyl carbon, and the benzylic CH₂ carbon. |
Note: Actual chemical shifts will depend on the solvent used for NMR analysis. Mass spectrometry (MS) should be used to confirm the molecular weight of the synthesized compounds.
Conclusion
The derivatization of the amino group in this compound is a versatile and powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for acylation, sulfonylation, urea formation, and reductive amination provide a solid foundation for researchers to explore the chemical space around this valuable building block. By understanding the underlying principles and paying careful attention to experimental details, scientists can reliably synthesize a wide range of derivatives for further investigation.
References
- 1. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 2. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 10. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Purification of Crude 4-Bromo-2-fluoro-3-methylaniline by Column Chromatography: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide to the purification of crude 4-Bromo-2-fluoro-3-methylaniline, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. This guide emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility. Key topics covered include the selection of stationary and mobile phases, mitigation of common issues such as peak tailing, and a systematic approach to fraction collection and analysis.
Introduction
This compound is a substituted aniline derivative whose purity is critical for the successful synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of impurities, such as unreacted starting materials, isomers, or byproducts from the synthesis, can significantly impact the yield, safety, and efficacy of the final drug product.[2] Therefore, a robust purification method is essential.
Column chromatography is a widely employed technique for the isolation and purification of compounds from complex mixtures.[3] This method relies on the differential partitioning of components between a stationary phase and a mobile phase.[3] For aniline derivatives, which are basic in nature, specific considerations must be taken to achieve optimal separation and avoid common pitfalls like irreversible adsorption and peak tailing on the acidic silica gel stationary phase.[4][5] This application note details a validated protocol for the purification of this compound, ensuring high purity of the final product.
Principles of Separation
The purification of this compound by column chromatography is based on the principle of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3] The separation is governed by the polarity of the compounds in the crude mixture. More polar compounds will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[3]
A primary challenge in the chromatography of anilines on silica gel is the interaction between the basic amine functionality and the acidic silanol groups on the silica surface.[4] This can lead to significant peak tailing and, in some cases, irreversible binding of the product to the column. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often incorporated into the mobile phase to neutralize the acidic sites on the silica gel, resulting in improved peak shape and recovery.[4]
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Safety Precautions
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.[6]
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting point for the solvent system is a 9:1 (v/v) mixture of hexane:ethyl acetate.
-
Visualization: Visualize the separated spots under UV light (254 nm).
-
Optimization: Adjust the solvent polarity by varying the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. If peak tailing is observed on the TLC plate, add 0.5-1% (v/v) of triethylamine to the mobile phase.[4]
Column Chromatography Procedure
The following workflow outlines the purification process:
Figure 1: Workflow for the purification of this compound.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed without any air bubbles.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Begin eluting with the mobile phase composition determined from the TLC analysis.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar impurities after the desired product has been collected.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Data and Expected Results
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[3] |
| Mobile Phase | Hexane:Ethyl Acetate (with 0.5-1% TEA) | A common solvent system for substituted anilines, allowing for tunable polarity. TEA is added to prevent peak tailing.[4] |
| TLC Rf of Product | ~0.2-0.3 | Optimal Rf for good separation on a column.[3] |
| Sample Loading | Dry loading or minimal solvent | Prevents band broadening and improves separation efficiency.[4] |
| Detection | UV visualization at 254 nm | Aromatic nature of the compound allows for easy detection under UV light. |
Expected Purity: Following this protocol, the purity of this compound is expected to be >98% as determined by HPLC or GC-MS analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the product.[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column.[4] | |
| Product Tailing | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine (TEA) to the mobile phase.[4] |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Colored Impurities | Oxidation byproducts. | A short plug of silica gel with a non-polar eluent can often remove colored impurities.[4] |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of crude this compound by silica gel column chromatography. By carefully selecting the mobile phase composition and incorporating a basic modifier, high purity of the final product can be achieved, which is essential for its use in subsequent synthetic steps in drug discovery and development. The principles and troubleshooting guide provided herein can also be adapted for the purification of other substituted aniline derivatives.
References
- 1. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 2. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of 4-Bromo-2-fluoro-3-methylaniline for Pharmaceutical and Research Applications
Introduction
4-Bromo-2-fluoro-3-methylaniline is a key substituted aniline building block in the synthesis of complex organic molecules. Its unique arrangement of amine, bromo, fluoro, and methyl functional groups provides multiple reactive sites, making it a valuable intermediate in the development of novel pharmaceutical agents and advanced materials.[1] The presence of both a bromine and a fluorine atom on the aniline ring influences the compound's reactivity and polarity.[2] For applications in drug discovery and development, achieving exceptionally high purity of this intermediate is critical, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
This application note provides a comprehensive guide to the purification of this compound via recrystallization, a robust and scalable technique for removing process-related impurities. We will detail protocols for both single- and mixed-solvent systems, provide a framework for logical solvent selection, and offer troubleshooting guidance to overcome common crystallization challenges.
Section 1: Analyte Properties and Impurity Profile
A thorough understanding of the target compound's physicochemical properties is the foundation of a successful recrystallization strategy.
Physicochemical Data
Key properties for this compound (CAS 1540204-53-2) are summarized below. The melting point is a critical parameter, as it provides a benchmark for purity assessment.
| Property | Value | Source |
| CAS Number | 1540204-53-2 | [3][4] |
| Molecular Formula | C₇H₇BrFN | [4][] |
| Molecular Weight | 204.04 g/mol | [4] |
| Appearance | Light grey/brown crystalline solid | [6] |
| Melting Point | 54.3 - 55.3 °C | [6] |
| Boiling Point (Predicted) | 228.7 ± 35.0 °C at 760 mmHg | [] |
| Solubility | No quantitative data available in cited literature; must be determined empirically. | [7] |
Potential Impurity Profile
The primary synthetic route to halogenated anilines often involves electrophilic aromatic substitution, such as the bromination of a substituted aniline precursor.[8] Based on this, the crude product may contain several types of impurities:
-
Unreacted Starting Materials: e.g., 2-fluoro-3-methylaniline.
-
Regioisomers: Isomers with the bromine atom at different positions on the aromatic ring.
-
Over-brominated Species: Di- or tri-brominated aniline byproducts.
-
Reagent Residues: Such as N-Bromosuccinimide (NBS) or its byproducts.[8]
-
Oxidation/Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Section 2: The Core Principles of Recrystallization
Recrystallization purifies a solid by exploiting the differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room or sub-ambient temperatures. Impurities should either be insoluble in the hot solvent (and thus be removed by hot filtration) or remain soluble in the cold solvent (and be removed during the final filtration).
Solvent Selection Logic
The selection of an appropriate solvent system is the most critical step. The process is guided by the principle of "like dissolves like," but must be confirmed by empirical testing.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 3. FCKeditor - Resources Browser [ohiotech.edu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
Application Note: Quantitative Analysis of 4-Bromo-2-fluoro-3-methylaniline
Abstract
This application note provides detailed analytical methods for the accurate quantification of 4-Bromo-2-fluoro-3-methylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited availability of specific validated methods for this particular analyte, this guide presents robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are developed based on established principles for the analysis of halogenated anilines and are designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the critical choices made during method development.
Introduction
This compound (C₇H₇BrFN, Molar Mass: 204.04 g/mol ) is an aromatic amine containing bromine and fluorine substituents.[1] The precise quantification of this compound is critical for process optimization, quality control of starting materials, and final product purity assessment in regulated industries. Halogenated anilines can be challenging to analyze due to their potential for thermal degradation and their polar nature.[2][3] This guide details two primary analytical techniques, HPLC and GC-MS, to provide a comprehensive approach to the quantitative analysis of this compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | |
| Flash Point | 101.7 ± 25.9 °C |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn, and all handling should be performed in a well-ventilated fume hood.[4][5]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many aniline derivatives.[3][6] A reversed-phase HPLC method with UV detection is presented here, offering a balance of speed, sensitivity, and robustness.
Principle and Rationale
Reversed-phase chromatography separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. For this compound, a C18 column is an excellent starting point due to its wide applicability for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape. UV detection is suitable as the aromatic ring of the aniline derivative absorbs in the UV region.
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Data Analysis and Expected Performance
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the working standard solutions.
Hypothetical Performance Characteristics:
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high separation efficiency and definitive identification, making it an excellent confirmatory technique and suitable for the analysis of volatile and semi-volatile compounds.[6]
Principle and Rationale
In GC, the sample is vaporized and separated in a capillary column based on the analyte's boiling point and interaction with the stationary phase. A non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable for the separation of halogenated aromatic compounds. The mass spectrometer detector provides mass information, allowing for the confirmation of the analyte's identity through its mass spectrum and fragmentation pattern.
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
3.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector and a mass spectrometer detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase).
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in dichloromethane to achieve a concentration within the calibration range.
3.2.4. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Data Analysis and Expected Performance
Quantification is typically performed using the peak area of a characteristic ion from the mass spectrum in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The molecular ion (M⁺) or a major fragment ion can be used.
Hypothetical Performance Characteristics:
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Method Validation and System Suitability
For use in a regulated environment, both methods should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and checking for parameters like retention time, peak area, tailing factor, and theoretical plates.
Visualized Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC method is ideal for routine quality control due to its speed and precision, while the GC-MS method offers higher sensitivity and definitive structural confirmation. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for identity confirmation. For comprehensive characterization, the use of both techniques is recommended.
References
Application of 4-Bromo-2-fluoro-3-methylaniline in the Synthesis of Advanced Agrochemicals: A Technical Guide
Introduction: The Strategic Importance of Substituted Anilines in Agrochemical Innovation
In the landscape of modern agrochemical research, the strategic incorporation of halogenated and methylated functional groups into molecular scaffolds is a cornerstone of developing next-generation herbicides and insecticides.[1] 4-Bromo-2-fluoro-3-methylaniline emerges as a pivotal building block in this endeavor. Its unique substitution pattern—featuring a bromine atom for potential cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methyl group to modulate steric and electronic properties—renders it a highly valuable intermediate for the synthesis of complex, biologically active molecules.[1] This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a representative pyrazole carboxamide insecticide, a class of compounds known for their potent and selective activity.
Core Synthesis Strategy: Amide Bond Formation
The primary application of this compound in agrochemical synthesis is its role as a nucleophilic amine in amide bond formation reactions. This is exemplified in the synthesis of N-phenylpyrazole carboxamide insecticides. The general synthetic approach involves the condensation of this compound with a suitable pyrazole carboxylic acid derivative, typically an acid chloride, to form the crucial amide linkage. This reaction is fundamental to assembling the final agrochemical structure.
Synthesis of the Starting Material: this compound
A common route for the synthesis of this compound involves the bromination of 2-fluoro-3-methylaniline. This electrophilic aromatic substitution is a well-established transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the bromination of substituted anilines.
Materials:
-
2-fluoro-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methylaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
| Parameter | Value |
| Starting Material | 2-fluoro-3-methylaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purification | Column Chromatography |
Application in Agrochemical Synthesis: A Representative Pyrazole Carboxamide Insecticide
The following section details a representative protocol for the synthesis of an N-phenylpyrazole carboxamide insecticide, demonstrating the utility of this compound as a key intermediate. The selected pyrazole moiety is a common scaffold in this class of insecticides.
Synthetic Pathway
Caption: Synthetic pathway for a representative pyrazole carboxamide insecticide.
Experimental Protocol: Synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
This protocol is a representative example based on general methods for amide bond formation.
Materials:
-
This compound
-
1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) in dry DCM.
-
Add the solution of the acid chloride dropwise to the stirred aniline solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
| Parameter | Value |
| Starting Aniline | This compound |
| Acylating Agent | 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
| Purification | Recrystallization |
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target insecticide.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its versatile structure allows for its incorporation into a variety of potent agrochemicals, particularly within the N-phenylpyrazole carboxamide class of insecticides. The protocols detailed herein provide a comprehensive guide for researchers and scientists in the field, showcasing a reliable pathway from the synthesis of this key intermediate to its application in the creation of a representative final product. The continued exploration of derivatives of this compound is poised to yield further innovations in the development of effective and environmentally conscious crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 4-Bromo-2-fluoro-3-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we address common challenges and frequently asked questions to ensure your success in the laboratory.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format to help you navigate the complexities of the synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the bromination of the 2-fluoro-3-methylaniline precursor. The key is to control the electrophilic aromatic substitution reaction to favor the desired product.
Causality and Optimization Strategies:
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature significantly impacts the reaction's efficiency.[1]
-
Solvent Effects: While acetonitrile can be used, N,N-dimethylformamide (DMF) has been reported to produce near-quantitative yields of 98.0%.[1] This is likely due to DMF's ability to better solvate the reaction intermediates and facilitate the electrophilic substitution.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-10°C) during the addition of the brominating agent is crucial to prevent side reactions.[1] After the initial addition, allowing the reaction to slowly warm to room temperature ensures completion.[1]
-
-
Choice and Quality of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation.[1]
-
Purity of NBS: Ensure the NBS is of high purity. Old or improperly stored NBS can contain free bromine and succinimide, which can lead to undesired side reactions.
-
Portion-wise Addition: Adding the NBS in portions helps to control the reaction temperature and maintain a steady concentration of the electrophile, minimizing the formation of poly-brominated byproducts.[1]
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the stirring time at room temperature.
The following table summarizes the impact of solvent choice on yield:
| Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| N,N-dimethylformamide (DMF) | 0-20 | Not specified | 98.0[1] |
| Acetonitrile (CH3CN) | 10-25 | 1 hour | 66.7[1] |
Question 2: I am observing significant amounts of impurities in my crude product. What are they likely to be and how can I minimize their formation?
Answer: The primary impurities in this synthesis are typically isomers and poly-brominated products. Understanding the directing effects of the substituents on the aniline ring is key to mitigating their formation.
Understanding Side Reactions:
-
Directing Effects: The amino group (-NH2) is a strong activating group and an ortho-, para-director. The methyl group is also activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. The interplay of these groups dictates the position of bromination.
-
Poly-bromination: The high activation of the aniline ring by the amino group makes it susceptible to multiple brominations.[2][3][4] This is a common issue with aniline brominations.[2][3][4]
Minimizing Impurity Formation:
-
Protecting the Amino Group: To control the high reactivity of the aniline, the amino group can be protected by acetylation to form an acetanilide.[4] The resulting amido group is still an ortho-, para-director but its activating effect is attenuated, allowing for cleaner mono-bromination.[4] The protecting group can then be removed by hydrolysis.[4][5]
-
Controlled Addition of Brominating Agent: As mentioned previously, slow, portion-wise addition of NBS at low temperatures is crucial to prevent localized high concentrations of the brominating agent, which can lead to over-bromination.
-
Alternative Bromination Methods: For highly activated systems, using a milder brominating agent or a catalytic approach can improve regioselectivity. For instance, using copper(II) bromide in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-bromination of unprotected anilines.[6]
Question 3: I am having difficulty purifying the final product. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its amine functionality. Standard purification methods may need to be adapted.
Effective Purification Strategies:
-
Recrystallization: This is often the first and most effective method for purifying the crude product.
-
Solvent Selection: A suitable solvent system should dissolve the compound at high temperatures but have low solubility at room temperature or below. Common solvents for recrystallizing aniline derivatives include ethanol/water mixtures or hexane/ethyl acetate. Experiment with different solvent systems to find the optimal one for your product.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next step. However, the basic nature of the amine can cause issues with standard silica gel.
-
Tailing and Yield Loss: The acidic nature of silica gel can lead to strong interactions with the basic amine, causing peak tailing and potential loss of the compound on the column.[7][8]
-
Using a Modified Mobile Phase: To counteract this, a small amount of a competing amine, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.[7][8] This "neutralizes" the acidic sites on the silica.
-
Amine-Functionalized Silica: A more robust solution is to use an amine-functionalized silica column.[8][9] This provides a more alkaline environment, leading to better peak shape and improved separation without the need for mobile phase modifiers.[8][9]
-
Reversed-Phase Chromatography: Reversed-phase flash chromatography can also be effective, especially when using a mobile phase with an alkaline pH to keep the amine in its free-base form, which increases its retention.[7]
-
-
Washing: For crude products with minor impurities, washing with a solvent in which the product has low solubility, such as petroleum ether, can be a simple and effective purification step.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of this compound.
What is the primary synthetic route for this compound?
The most common and well-documented method is the direct electrophilic bromination of 2-fluoro-3-methylaniline using a brominating agent like N-Bromosuccinimide (NBS).[1] This reaction proceeds via an electrophilic aromatic substitution mechanism.[1]
Why is N-Bromosuccinimide (NBS) a preferred brominating agent for this synthesis?
NBS is a solid, making it easier and safer to handle compared to liquid bromine. It provides a slow, controlled release of the electrophilic bromine species, which helps to minimize side reactions such as poly-bromination, especially in highly activated aromatic systems like anilines.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The splitting patterns and chemical shifts will confirm the substitution pattern on the aromatic ring. The fluorine atom will cause additional coupling, which is a key diagnostic feature.[1]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.
-
Chromatographic Methods (HPLC, GC, TLC): These methods are crucial for assessing the purity of the final product. By comparing the retention time or Rf value with a known standard, you can confirm the identity and quantify any impurities.
What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: this compound and its precursors are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: Conduct the reaction in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination with NBS
This protocol is based on a high-yield procedure reported in the literature.[1]
Materials:
-
2-fluoro-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-3-methylaniline in DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NBS to the cooled solution in portions over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
IV. Visualization of Key Processes
Workflow for the Synthesis and Purification of this compound
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
V. References
-
Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Retrieved from --INVALID-LINK--
-
Ye, C., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 756-761. Retrieved from --INVALID-LINK--
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-bromo-2-fluoro-N-methylaniline synthesis. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2024). Reactions of Arylamines. Retrieved from --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from --INVALID-LINK--
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from --INVALID-LINK--
-
Kaur, H., & Choudhury, A. R. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o988–o989. Retrieved from --INVALID-LINK--
-
Epoch Labs. (n.d.). 4-bromo-3-fluoro-2-methylaniline|127408-03-1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Cymit Química S.L. (n.d.). CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 127408-03-1|4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). Buy 2-Bromo-3-fluoro-5-methylaniline | 1805421-04-8. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1540204-53-2|this compound. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Fluoro-3-methylaniline. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 4-bromoaniline. Retrieved from --INVALID-LINK--
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
Technical Support Center: Bromination of 3-Fluoro-2-Methylaniline
Welcome to the technical support center for the bromination of 3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific electrophilic aromatic substitution reaction. Our goal is to provide you with the expertise and practical insights needed to achieve high yields of the desired product, 4-bromo-3-fluoro-2-methylaniline, while minimizing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when brominating 3-fluoro-2-methylaniline?
When performing the bromination of 3-fluoro-2-methylaniline, you are likely to encounter several byproducts. The most prevalent of these are:
-
Over-brominated species: Due to the highly activating nature of the amino group, the aromatic ring is susceptible to further bromination.[1][2] This can lead to the formation of dibromo- and even tribromo- anilines.
-
Isomeric monobromo- byproducts: While the primary directing effects of the substituents favor the formation of 4-bromo-3-fluoro-2-methylaniline, minor amounts of other isomers can be formed. The regioselectivity is a complex interplay between the directing effects of the amino, fluoro, and methyl groups.[3][4]
-
Oxidation products: Anilines are prone to oxidation, especially under harsh brominating conditions, which can result in the formation of colored impurities and tar-like substances.[5][6]
-
Unreacted starting material: Incomplete reaction will, of course, leave residual 3-fluoro-2-methylaniline.
Q2: I am observing a significant amount of a di-brominated byproduct. What is its likely structure and how can I minimize its formation?
The most probable di-brominated byproduct is 2,4-dibromo-3-fluoro-6-methylaniline. This arises from the bromination of the desired 4-bromo product at the other ortho position to the strongly activating amino group.
To minimize the formation of this and other over-brominated byproducts, consider the following strategies:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent. An excess of the brominating agent is a primary cause of over-bromination.[7]
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period. This prevents localized high concentrations of the electrophile.[7]
-
Low-Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the brominating agent. The reaction is exothermic, and higher temperatures will accelerate the rate of the second bromination.[7]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is a milder and more selective brominating agent, which can help reduce the incidence of over-bromination.[3][7]
Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What's happening and how can I prevent it?
A dark reaction mixture is a strong indicator of oxidation of the aniline starting material or product.[5][6] This is a common issue with anilines due to the electron-rich nature of the aromatic ring, making it susceptible to oxidation.
To mitigate oxidation:
-
Protect the Amino Group: The most effective method is to temporarily protect the amino group via acetylation to form the corresponding acetanilide. The amide is less activating than the amine, which significantly reduces the ring's susceptibility to both over-bromination and oxidation.[2][8][9] The acetyl group can be easily removed by hydrolysis after the bromination step.
-
Use a Milder Brominating Agent: As mentioned, NBS is generally less harsh than Br₂.[3] Other mild brominating agents can also be considered.
-
Degas Solvents: Ensure your solvents are free of dissolved oxygen, which can contribute to oxidative side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can also help to minimize oxidation.
Q4: How do the substituents on 3-fluoro-2-methylaniline direct the incoming bromine?
The regioselectivity of the bromination is determined by the combined directing effects of the three substituents on the aniline ring:
-
-NH₂ (Amino group): This is a very strong activating group and is ortho, para-directing.[1][2]
-
-CH₃ (Methyl group): This is a weak activating group and is also ortho, para-directing.
-
-F (Fluoro group): This is a weak deactivating group but is ortho, para-directing due to its lone pairs of electrons.
The desired product, 4-bromo-3-fluoro-2-methylaniline, has the bromine atom at the position that is para to the methyl group and ortho to the fluorine atom. The directing effects of the highly activating amino group dominate, making the positions ortho and para to it the most reactive. However, the steric hindrance from the adjacent methyl and fluoro groups likely favors substitution at the less hindered C4 position.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during the bromination of 3-fluoro-2-methylaniline.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di- and poly-brominated byproducts | 1. Excess brominating agent. 2. Reaction temperature too high. 3. Rapid addition of brominating agent. | 1. Use 1.0-1.05 equivalents of the brominating agent.[7] 2. Maintain temperature at 0-5°C during addition.[7] 3. Add the brominating agent slowly over at least 30-60 minutes.[7] 4. Consider protecting the amino group as an acetanilide.[2][8] |
| Reaction mixture turns dark brown or black | Oxidation of the aniline. | 1. Protect the amino group via acetylation.[9][10] 2. Use a milder brominating agent like NBS.[3] 3. Degas solvents and run the reaction under an inert atmosphere. |
| Formation of multiple isomeric monobromo- products | Lack of regioselectivity. | 1. Optimize the solvent system; less polar solvents can sometimes improve selectivity.[7] 2. Protecting the amino group can alter the directing effects and improve selectivity for the desired isomer.[2] |
| Low conversion of starting material | 1. Insufficient brominating agent. 2. Reaction time too short. 3. Low reaction temperature. | 1. Ensure accurate stoichiometry. 2. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. 3. After the initial low-temperature addition, the reaction may need to be stirred at room temperature for a period.[3] |
Experimental Protocols
Protocol 1: Direct Bromination with NBS
This protocol aims for the direct synthesis of 4-bromo-3-fluoro-2-methylaniline with careful control of reaction conditions to minimize byproducts.
Materials:
-
3-Fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel (optional, for larger scale)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-fluoro-2-methylaniline in DMF or acetonitrile.
-
Cool the solution to 0°C in an ice-water bath with stirring.
-
Slowly add 1.05 equivalents of NBS in small portions over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate 4-bromo-3-fluoro-2-methylaniline.[3]
Protocol 2: Bromination via Acetanilide Protection
This two-step protocol is recommended for achieving higher purity and minimizing oxidation and over-bromination byproducts.
Step 1: Acetylation of 3-Fluoro-2-methylaniline
-
Dissolve 1.0 equivalent of 3-fluoro-2-methylaniline in acetic anhydride.
-
Add a catalytic amount of a base like pyridine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetanilide.
-
Filter the solid, wash with cold water, and dry to obtain 3-fluoro-2-methylacetanilide.
Step 2: Bromination of the Acetanilide and Deprotection
-
Dissolve the dried 3-fluoro-2-methylacetanilide in a suitable solvent like acetic acid.
-
Cool the solution to 0-5°C.
-
Slowly add 1.05 equivalents of Br₂ or NBS.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
To deprotect, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize it.
-
Extract the product, wash, dry, and purify as described in Protocol 1.[8][11]
Visualizing Reaction Pathways
Caption: Potential reaction pathways in the bromination of 3-fluoro-2-methylaniline.
Caption: A step-by-step guide to troubleshooting common bromination issues.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 4. Buy 2-Bromo-3-fluoro-5-methylaniline | 1805421-04-8 [smolecule.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 4-Bromo-2-fluoro-3-methylaniline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-bromo-2-fluoro-3-methylaniline as a substrate. This aniline derivative presents a unique combination of electronic and steric challenges that require careful consideration for successful C-C bond formation. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound showing low to no conversion?
A1: Low conversion with this substrate is a frequent issue and can be attributed to several factors. The primary culprits are often related to the steric hindrance and electronic properties of the starting material. The methyl and fluorine groups ortho to the bromine atom create significant steric bulk, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] Additionally, the electron-donating nature of the aniline can make the aryl bromide less reactive towards oxidative addition.[3] A systematic approach to troubleshooting should involve a careful evaluation of the catalyst system, base, and reaction conditions.[1]
Q2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. What's causing this and how can I prevent it?
A2: The formation of a biaryl byproduct from the boronic acid, known as homocoupling, is a common side reaction. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4][5] The resulting Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the undesired homocoupled product.[5] To minimize this:
-
Rigorous Exclusion of Oxygen: This is the most critical preventative measure. Ensure your reaction flask is thoroughly dried, and all solvents are properly degassed. Techniques like sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles are highly effective.[5]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
Q3: My starting aniline is being consumed, but I'm not getting the desired product. Instead, I see a debrominated product. What is happening?
A3: This side reaction is known as dehalogenation (specifically, debromination).[4] After the initial oxidative addition of the aryl bromide to the palladium catalyst, the resulting complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the debrominated aniline.[4] Potential hydride sources include amine bases or alcoholic solvents. To mitigate this, consider using a non-coordinating base and an aprotic solvent.
Q4: I'm seeing a byproduct that corresponds to the protodeboronation of my boronic acid. How can I avoid this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[6] This side reaction effectively removes the boronic acid from the catalytic cycle.[5] Key strategies to prevent this include:
-
Anhydrous Conditions: Ensure your solvent and base are thoroughly dried, as water can facilitate protodeboronation.[5]
-
Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[7]
-
Slow-Release Strategy: In some cases, using a "masking" reagent that slowly releases the active boronic acid can minimize its degradation.[8]
Common Troubleshooting Scenarios & Solutions
This section delves into specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Scenario 1: Low Yield with Standard Pd(PPh₃)₄ Catalyst
-
Observation: The reaction shows minimal product formation even after prolonged heating. TLC analysis indicates mostly unreacted starting material.
-
Underlying Cause: Tetrakis(triphenylphosphine)palladium(0) is often not active enough for sterically hindered substrates like this compound.[1] The bulky phosphine ligands can hinder the approach of the aryl halide to the palladium center.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst selection.
-
Detailed Recommendations:
-
Switch to a More Active Catalyst System: Employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered substrates.[1]
-
Explore N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy in coupling sterically demanding substrates, including those leading to tetra-ortho-substituted biaryls.[9]
-
Optimize Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, a slightly higher catalyst loading might be beneficial.[10]
-
Scenario 2: Incomplete Conversion Despite Using an Advanced Catalyst System
-
Observation: The reaction stalls at partial conversion, with both starting materials and product present in the reaction mixture.
-
Underlying Cause: This often points to issues with the base, solvent, or reaction temperature, which are critical for the transmetalation step.
-
Troubleshooting Workflow:
Caption: Optimization of reaction conditions.
-
Detailed Recommendations:
-
Base Selection: The base is crucial for activating the boronic acid. For hindered systems, a stronger base is often required.[1] A good starting point is potassium phosphate (K₃PO₄). If the reaction is still sluggish, consider a stronger base like potassium tert-butoxide (t-BuOK).[9]
-
Solvent Screening: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used.[11] In some challenging cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to significantly improve yields.[10]
-
Temperature Optimization: Insufficient temperature can lead to slow reaction rates. While typical Suzuki couplings are run at 80-110 °C, optimizing the temperature for your specific catalyst and solvent system is recommended.[12]
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, or an NHC ligand | Bulky and electron-rich ligands facilitate oxidative addition and reductive elimination for hindered substrates.[1] |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Stronger bases are often needed to activate the boronic acid in sterically demanding couplings.[1][9] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (often with water) | Aprotic polar solvents are generally effective. 2-MeTHF can be beneficial in difficult cases.[10] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy for hindered substrates.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization of the ligand, base, and solvent may be necessary for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous and finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the anhydrous, finely ground base.[5]
-
Catalyst Addition: In a separate vial, weigh the palladium precursor and the ligand and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate under vacuum, then backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is fundamental to effective troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[11]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-X) to form a Pd(II) complex. This step is often rate-limiting, especially for sterically hindered or electron-rich aryl halides.[13]
-
Transmetalation: The organic group (R) from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[14]
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
By systematically addressing the potential pitfalls in each of these steps, researchers can significantly improve the success rate of Suzuki couplings with challenging substrates like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
preventing over-bromination in 4-Bromo-2-fluoro-3-methylaniline synthesis
A Guide to Preventing Over-bromination and Maximizing Regioselectivity
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated anilines, specifically focusing on the challenges associated with producing 4-Bromo-2-fluoro-3-methylaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
The synthesis of precisely substituted anilines is a cornerstone of medicinal chemistry and materials science. However, the high reactivity of the aniline ring often leads to challenges in controlling selectivity. This guide will address the most common pitfall in the bromination of 2-fluoro-3-methylaniline: the formation of di- and poly-brominated byproducts.
Troubleshooting Guide: Common Issues in Synthesis
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired this compound?
Answer: This is the most prevalent issue and stems from the potent activating nature of the amino group (–NH₂). The –NH₂ group is a strong electron-donating group, which dramatically increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic substitutions.[1][2] The fluorine and methyl groups also influence the regiochemistry, but the amino group's effect is dominant.
To mitigate over-bromination, you must moderate this high reactivity. Here are several strategies, which can be used in combination:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in polar solvents like water, as this combination is extremely reactive and will almost certainly lead to the formation of 2,4,6-tribromoaniline derivatives.[2][3] The preferred reagent is N-Bromosuccinimide (NBS) . NBS is a milder and more selective source of electrophilic bromine, making it ideal for activated systems like anilines.[4][5]
-
Strict Stoichiometric Control: Use a precise molar equivalent of NBS. It is often beneficial to use slightly less than one equivalent (e.g., 0.95-0.98 eq.) to ensure the starting material is fully consumed before a second bromination can occur.
-
Temperature Management: This is a critical parameter. The reaction is highly exothermic. Running the reaction at low temperatures (0 °C to -10 °C) is essential. Lower temperatures decrease the reaction rate, allowing the electrophile to more selectively react at the most favorable position (para to the amino group) and reducing the energy available to overcome the activation barrier for a second bromination.
-
Controlled Rate of Addition: Add the brominating agent (NBS) slowly and in portions to the solution of the aniline. This maintains a low concentration of the electrophile in the reaction mixture, preventing localized areas of high concentration that can lead to rapid, uncontrolled multiple substitutions.
-
Solvent Selection: The choice of solvent can influence the reaction's regioselectivity and rate.[6][7]
-
N,N-Dimethylformamide (DMF): Often gives high yields and good selectivity. A reported procedure using DMF at 0-20°C resulted in a 98% yield.[8]
-
Acetonitrile (CH₃CN): Another effective solvent. One protocol reports a 66.7% yield when the reaction is conducted at 10-25°C.[8]
-
Chlorinated Solvents (e.g., CH₂Cl₂): Can also be used, often at very low temperatures.[9]
-
Question 2: My reaction is complete according to TLC, but I am struggling to isolate the pure 4-bromo product from the dibrominated impurity. What are the best purification strategies?
Answer: Separating mono- and di-brominated anilines can be challenging due to their similar polarities.
-
Crude Purification: For initial cleanup, washing the crude reaction mixture with a non-polar solvent like petroleum ether can be effective at removing some byproducts and unreacted starting material.[8] If residual bromine is causing discoloration, a wash with an aqueous solution of sodium thiosulfate or sodium bisulfite will neutralize it.
-
Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) will typically provide good separation. The dibrominated product is generally less polar and will elute first.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective and scalable purification method. This will require some screening to find a solvent in which the desired product has significantly lower solubility than the impurity at a given temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the aniline amino group so strongly activating?
The nitrogen atom of the amino group has a lone pair of electrons. Through resonance, this lone pair is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions.[1][3] This makes these positions highly nucleophilic and extremely reactive towards electrophiles like Br⁺.
Q2: Should I consider using a protecting group for the amine? If so, why?
Yes, using a protecting group is a classic and highly effective strategy to prevent over-bromination and enhance para-selectivity.[10][11]
-
How it Works: By converting the amino group (–NH₂) to an amide (e.g., an acetanilide, –NHCOCH₃), you temporarily reduce its activating strength. The lone pair on the nitrogen is now delocalized into both the aromatic ring and the adjacent carbonyl group.[3][10] This moderation of reactivity is usually sufficient to stop the reaction after a single bromination.
-
Steric Hindrance: The bulkier acetyl group also sterically hinders the ortho positions, further favoring substitution at the para position.[11]
-
The Process: This involves a two-step addition to your synthesis:
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The goal is to stop the reaction immediately after the starting material is consumed to prevent the formation of a second, even less polar, dibrominated product spot.
Experimental Protocols & Data
Protocol 1: Direct Bromination with NBS in DMF
This protocol is adapted from established procedures for the selective mono-bromination of activated anilines.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-fluoro-3-methylaniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 eq.) to the solution in small portions over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. Once the starting material is consumed (typically 1-2 hours), the reaction is complete.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Reaction Condition Comparison
| Brominating Agent | Solvent | Temperature (°C) | Reported Yield | Reference |
| N-Bromosuccinimide (NBS) | DMF | 0 to 20 | 98.0% | [8] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 10 to 25 | 66.7% | [8] |
| N-Bromosuccinimide (NBS) | Methylene Chloride | 0 | Not specified | [9] |
| Copper(II) Bromide | Ionic Liquid | Room Temp. | High (general anilines) | [12][13] |
Visual Workflow and Mechanism Diagrams
To further clarify the decision-making process and the underlying chemistry, the following diagrams have been generated.
Caption: Decision tree for troubleshooting over-bromination.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
improving the solubility of 4-Bromo-2-fluoro-3-methylaniline for reactions
Introduction for the Modern Researcher
Welcome to the dedicated technical guide for 4-Bromo-2-fluoro-3-methylaniline. As synthetic chemists and drug development professionals, we understand that seemingly simple starting materials can present frustrating challenges, with poor solubility being a primary culprit for stalled reactions and inconsistent yields. This guide is structured as a dynamic FAQ and troubleshooting resource, moving beyond simple data sheets to provide actionable intelligence. Here, we dissect the "why" behind experimental choices, offering protocols and logical frameworks to systematically overcome solubility hurdles and ensure your reactions proceed efficiently and reproducibly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound, and how do they influence its solubility?
A1: Understanding the inherent properties of this compound (CAS: 1540204-53-2) is the first step in troubleshooting its behavior in solution.[1]
-
Structure and Polarity: The molecule possesses a primary amine (-NH2) group, which can participate in hydrogen bonding, and halogen substituents (Bromo-, Fluoro-) that increase its molecular weight and introduce polarity.[2] However, the core benzene ring and the methyl group are hydrophobic (lipophilic). This combination results in a compound that is generally a solid at room temperature with limited solubility in water but moderate to good solubility in many organic solvents.[3][4] Aromatic amines like this have their nitrogen lone pair electrons partially delocalized into the benzene ring, which can reduce their ability to form hydrogen bonds compared to aliphatic amines.[5]
-
Basicity: As an aniline derivative, the amino group is weakly basic. This is a critical feature that can be exploited to enhance solubility. The pKa of the conjugate acid (the anilinium ion) is a key parameter, though not widely reported for this specific molecule. We can infer it will be in the typical range for substituted anilines (pKa ~2-5).
Key Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem[1] |
| Molecular Weight | 204.04 g/mol | PubChem[6] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| General Solubility | Low in water; soluble in many organic solvents | General Chemical Principles[5][7] |
| Hazard Statements | H302, H312, H315, H319, H332 (Harmful if swallowed, in contact with skin, causes skin/eye irritation, harmful if inhaled) | PubChem[1] |
Q2: My reaction seems to have stalled or is proceeding very slowly. I suspect the aniline isn't fully dissolved. What is a systematic approach to troubleshoot this?
A2: This is a classic scenario. When a heterogeneous mixture (solid starting material visible) leads to poor kinetics, a systematic approach is essential. Do not immediately resort to drastic temperature increases, which can promote side reactions. Follow this logical workflow.
Workflow: Troubleshooting Poor Substrate Solubility
Q3: Which organic solvents are the best starting points for dissolving this compound?
A3: The choice of solvent is paramount and reaction-dependent. Based on the synthesis of related compounds and general principles, a range of solvents should be considered.[8] The principle of "like dissolves like" suggests that polar aprotic solvents are excellent candidates.[7]
Table 2: Recommended Solvents for Screening
| Solvent Class | Examples | Suitability & Rationale |
| Amides | DMF, DMAc, NMP | Excellent. High polarity and boiling points. Often used in syntheses involving anilines, such as nucleophilic aromatic substitutions or couplings.[8] |
| Sulfoxides | DMSO | Excellent. A very strong, polar aprotic solvent capable of dissolving many poorly soluble compounds. Use with caution as it can be reactive at high temperatures. |
| Ethers | THF, 2-MeTHF, Dioxane | Good. Common solvents for a wide range of organic reactions. Offer moderate polarity. |
| Nitriles | Acetonitrile (MeCN) | Good. A polar aprotic solvent used in the synthesis of this compound's isomer, indicating its utility.[8] |
| Halogenated | DCM, Chloroform | Fair to Good. Suitable for reactions at or below room temperature. Less polar than the options above. |
| Alcohols | Isopropanol, Ethanol | Fair. The aniline will have some solubility, but these are protic solvents and may interfere with certain reagents (e.g., organometallics, strong bases). |
| Hydrocarbons | Toluene, Hexanes | Poor. Generally unsuitable as primary solvents due to the polar nature of the aniline, but can be used as anti-solvents for crystallization. |
Q4: How do I properly use a co-solvent system to improve solubility without compromising my reaction?
A4: Co-solvency is a powerful technique where a small amount of a "stronger" solvent is added to the primary reaction solvent to increase the solubility of a reagent.[9][10] This is often a pragmatic solution when the ideal primary solvent for the reaction's chemistry is a poor solvent for the aniline.
The mechanism involves creating a solvent mixture with a polarity or hydrogen-bonding character that is more favorable for the solute.[11][12] For instance, adding 5-10% (v/v) of DMSO or DMF to a reaction in THF can dramatically increase the concentration of the dissolved aniline.
-
Objective: To identify a co-solvent that solubilizes the aniline without interfering with the reaction.
-
Setup: In separate small vials, add a small, equivalent amount of this compound (e.g., 10 mg).
-
Primary Solvent: To each vial, add the primary solvent for your planned reaction (e.g., 1 mL of THF). Note the poor solubility.
-
Co-Solvent Addition: To each vial, add a different co-solvent (e.g., DMF, DMSO, NMP) dropwise (e.g., 50 µL, then another 50 µL) while observing for dissolution.
-
Compatibility Check: Once a suitable co-solvent is found, run a small-scale test reaction. Compare the outcome (TLC analysis) to a control reaction (if possible) to ensure the co-solvent does not negatively impact the chemistry (e.g., by reacting with intermediates or catalysts).
Q5: Can I use acid to dissolve the aniline? How does this work, and what are the risks?
A5: Yes, this is a highly effective method based on fundamental amine chemistry.[13] As a weak base, the aniline can be protonated by an acid to form an anilinium salt. This salt is ionic and therefore typically has much higher solubility in polar solvents, including water and polar organic solvents, than the neutral aniline.[14][15][16]
References
- 1. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. wjbphs.com [wjbphs.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. jmpas.com [jmpas.com]
Technical Support Center: Navigating the Exothermic Landscape of 4-Bromo-2-fluoro-3-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to not only perform the synthesis safely and efficiently but also to troubleshoot common issues that may arise.
The Challenge: Taming a Highly Exothermic Reaction
The synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical research, typically involves the electrophilic bromination of 2-fluoro-3-methylaniline. The presence of the activating amino group on the aniline ring makes this reaction highly exothermic. Without precise control, this can lead to a rapid temperature increase, posing significant safety risks and promoting the formation of undesirable byproducts. This guide provides a framework for understanding and mitigating these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction temperature is increasing uncontrollably despite using an ice bath. What's happening and what should I do?
Answer: An uncontrollable temperature rise, even with external cooling, is a critical indicator of a potential runaway reaction. This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the brominating agent (e.g., N-Bromosuccinimide solution).
-
Enhance Cooling: If possible, switch to a more potent cooling bath, such as an ice-salt or dry ice/acetone bath.
-
Dilution: If the reaction appears to be on the verge of thermal runaway, and it is safe to do so, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the brominating agent too quickly. A slower, dropwise addition allows the cooling system to dissipate the generated heat effectively.
-
Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat output. Consider using a more dilute solution of your starting material and brominating agent.
-
Cooling Inefficiency: Ensure your reaction flask is adequately immersed in the cooling bath and that the bath's temperature is consistently maintained.
Question 2: I'm observing the formation of multiple spots on my TLC plate, indicating byproduct formation. How can I improve the selectivity for the desired 4-bromo isomer?
Answer: The formation of multiple products, likely di- or tri-brominated species, is a common issue stemming from the high reactivity of the aniline starting material.
Strategies for Improved Selectivity:
-
Strict Temperature Control: Maintaining a low and stable reaction temperature is crucial. Higher temperatures can increase the rate of side reactions. Aim for a temperature range of 0-5°C during the addition of the brominating agent.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a milder and more selective brominating agent for activated aromatic rings.[2][3]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination.[4] Experiment with different solvents, such as acetonitrile or N,N-dimethylformamide (DMF), to optimize for the desired isomer.[1]
-
Stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent relative to the 2-fluoro-3-methylaniline to minimize over-bromination.
Question 3: After quenching the reaction, I have a persistent yellow or brown color in my organic layer. What does this indicate and how can I remove it?
Answer: A persistent color after the reaction is typically due to the presence of unreacted bromine or NBS.
Quenching and Work-up Procedure:
-
Quenching Agent: The reaction should be quenched with a reducing agent to neutralize any remaining brominating agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.
-
Color Change: The reddish-brown or yellow color of bromine should disappear as it is reduced to colorless bromide ions upon complete quenching.
-
Troubleshooting: If the color persists, it indicates an insufficient amount of quenching agent. Continue to add the quenching solution dropwise until the color dissipates. Be aware that the quenching process itself can be exothermic, so maintain cooling.
Question 4: I've noticed a fine white or yellow precipitate after quenching with sodium thiosulfate. What is it and how do I deal with it?
Answer: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine precipitate. This can complicate the work-up and purification.
Solutions:
-
pH Adjustment: Before or during the quench, you can neutralize the reaction mixture with a mild base, such as sodium bicarbonate, to prevent the formation of sulfur.
-
Alternative Quenching Agent: Consider using sodium sulfite, which is less prone to forming elemental sulfur.
-
Removal: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of celite or silica gel.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Fluoro-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Aqueous Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in anhydrous DMF or MeCN (approximately 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF or MeCN (approximately 10 mL per gram of NBS).
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over a period of at least 1 hour. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Slowly add the 10% aqueous sodium thiosulfate solution to the reaction mixture while maintaining a low temperature. Continue addition until the color of the reaction mixture becomes pale yellow or colorless.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 5°C | Minimizes byproduct formation and controls the exothermic reaction.[1] |
| NBS Equivalents | 1.0 - 1.05 eq | Prevents over-bromination and the formation of di- and tri-brominated impurities. |
| Addition Time | > 1 hour | Allows for effective heat dissipation and prevents thermal runaway. |
| Concentration | ~0.5 - 1.0 M | A balance between reaction rate and heat management. Higher concentrations can lead to uncontrolled exotherms. |
Visualizing the Process
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Exothermic Events
Caption: A decision tree for managing unexpected exothermic events during the reaction.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
identification and removal of impurities from 4-Bromo-2-fluoro-3-methylaniline
Introduction
4-Bromo-2-fluoro-3-methylaniline is a critical building block in the synthesis of advanced pharmaceutical compounds and complex molecular architectures. The precise arrangement of its functional groups—an amino group, bromine, fluorine, and a methyl group on an aromatic ring—makes it a versatile intermediate. However, the very reactivity that makes this compound valuable also presents challenges in maintaining its purity. Impurities, even in trace amounts, can drastically alter reaction outcomes, affect biological activity, and complicate regulatory approval processes.
This guide provides a comprehensive, question-and-answer-based resource for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and remove impurities from this compound. The methodologies described herein are grounded in established chemical principles and field-proven experience to ensure the integrity of your research and development efforts.
Section 1: Troubleshooting Impurity Identification (FAQ)
This section addresses the common challenges encountered during the analysis of this compound purity.
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Impurities in this compound can be categorized into three main types based on their origin:
-
Starting Material-Related Impurities: The most common synthesis route involves the electrophilic bromination of 2-fluoro-3-methylaniline.[1] Therefore, unreacted 2-fluoro-3-methylaniline is a primary impurity to monitor.
-
Process-Related Impurities (By-products): During bromination, the electrophile (Br+) can add to other open positions on the aromatic ring, leading to the formation of isomeric impurities (e.g., bromination at a different position) or over-brominated products like dibromo-2-fluoro-3-methylaniline.[2]
-
Degradation-Related Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and complex polymeric materials. The amino group can also undergo side reactions if not handled under appropriate conditions (e.g., inert atmosphere).[3]
Q2: My initial purity analysis by HPLC shows multiple unexpected peaks. How do I begin to identify them?
A2: A multi-peak HPLC chromatogram requires a systematic approach for identification.
-
Step 1: Verify Method Suitability. Ensure your HPLC method is appropriate. For anilines, a reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to protonate the aniline for better peak shape) is a standard choice.[1]
-
Step 2: Spike with Starting Material. The most straightforward identification is to co-inject your sample with a small amount of the starting material, 2-fluoro-3-methylaniline. If one of the impurity peaks increases in area, you have positively identified it.
-
Step 3: Mass Spectrometry (LC-MS). The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of each peak, you can determine the molecular weight of the impurities. For example:
-
A peak with an [M+H]⁺ corresponding to the starting material confirms its presence.
-
A peak with an [M+H]⁺ that is ~78 Da higher than your product suggests a dibrominated species.
-
-
Step 4: Forced Degradation Study. To identify potential degradation products, expose a small sample of your pure material to harsh conditions (e.g., heat, light, air, acid, base) and re-analyze by HPLC. The appearance of new peaks that match those in your impure sample can help identify degradation pathways.
Q3: How can I use NMR spectroscopy to identify and quantify impurities?
A3: Nuclear Magnetic Resonance (NMR) is an excellent tool for both structural elucidation and quantification.
-
¹H NMR: In a proton NMR spectrum, look for distinct signals that do not belong to the main compound. For instance, the aromatic region of an isomer will show a different splitting pattern. You can quantify the impurity by integrating its unique peak (or multiplet) and comparing the integral value to a well-resolved peak of the main compound, assuming a known number of protons for each.
-
¹⁹F NMR: Since the compound contains fluorine, ¹⁹F NMR is a highly effective and clean technique. The fluorine atom will have a characteristic chemical shift. Any fluorine-containing impurities (like the starting material) will appear as separate signals, which can be easily integrated for quantification.
-
¹³C NMR: While less sensitive, ¹³C NMR can provide confirmation of isomeric impurities, as the chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Q4: Is GC-MS a suitable method for analyzing impurities in this compound?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method, particularly for identifying volatile and semi-volatile impurities.[2]
-
Advantages: GC offers superior separation efficiency for many small molecules compared to HPLC.[2] The mass spectrometer provides definitive structural information through fragmentation patterns. Expected fragments for your compound could include the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺).[1]
-
Considerations: The compound must be thermally stable and volatile enough to be analyzed by GC. For this compound, this is generally not an issue. However, thermally labile impurities or high molecular weight polymeric impurities may not be detected.
Section 2: Guide to Impurity Removal (FAQ)
This section provides practical advice for purifying this compound.
Q5: What is the most effective first-pass purification strategy for crude this compound?
A5: For many substituted anilines, an acid-base extraction is a highly effective initial purification step to remove non-basic impurities.
-
Rationale: Anilines are basic and can be protonated by an acid to form a water-soluble salt. Neutral organic impurities (like over-brominated by-products with reduced basicity or residual non-polar solvents) will remain in the organic phase.
-
General Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The aniline will move into the aqueous layer as its hydrochloride salt.[4]
-
Separate the layers and discard the organic layer containing neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the aniline, causing it to precipitate or form an immiscible layer.
-
Extract the purified aniline back into a fresh organic solvent, dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent.
-
Q6: My compound is still not pure enough after an acid-base wash. What's the next step?
A6: If impurities like isomers or the starting material persist, recrystallization or column chromatography are the next logical steps.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. A common approach for anilines is to use a solvent pair, such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If recrystallization fails or if the impurities are very similar in structure to the product, silica gel column chromatography is necessary.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).
-
Solvent System (Mobile Phase): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The more polar compounds will adhere more strongly to the silica and elute later. Since anilines can be quite polar, the starting mobile phase should be low in the polar component (e.g., 95:5 Hexanes:EtOAc), with the polarity gradually increased to elute the product.
-
Q7: I'm observing my compound turning dark during purification or storage. How can I prevent this?
A7: The dark coloration is a classic sign of aniline oxidation.[3] Prevention is key.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation or refluxing for recrystallization.
-
Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere, and protect it from light.[5] Storing at a reduced temperature (e.g., 2-8°C) can also slow down degradation.[6]
-
Use of Antioxidants: For long-term storage or in solution, adding a small amount of an antioxidant can be beneficial, although this is more common in industrial applications.
-
Purification from Zinc Dust: A classic method for purifying anilines that have become colored is to distill them over zinc dust. The zinc helps to reduce the oxidized impurities back to the aniline.[3]
Section 3: Protocols and Data
Protocol 1: Step-by-Step HPLC Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection (UV) | 254 nm |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |
Protocol 2: Detailed Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) both at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Common Impurities and Their Potential Sources
| Impurity Name | Structure | Potential Source |
| 2-Fluoro-3-methylaniline | C₇H₈FN | Unreacted starting material from the bromination reaction.[1] |
| Dibromo-isomers | C₇H₆Br₂FN | Over-bromination during synthesis; non-selective reaction conditions.[2] |
| Positional Isomers | C₇H₇BrFN | Lack of complete regioselectivity during the bromination step. |
| Oxidized/Polymeric Species | N/A | Exposure to air, light, or heat during reaction, workup, or storage.[3] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Best For Removing | Limitations |
| Acid-Base Extraction | Difference in basicity | Non-basic organic impurities, some inorganic salts | Will not separate basic impurities (e.g., other anilines) |
| Recrystallization | Difference in solubility | Small amounts of impurities from a mostly pure solid | Ineffective if impurities have similar solubility; can have yield loss |
| Column Chromatography | Differential adsorption | Impurities with different polarity (isomers, starting material) | Can be time-consuming and require large solvent volumes |
| Distillation | Difference in boiling point | Volatile impurities from a non-volatile product (or vice-versa) | Compound must be thermally stable; ineffective for impurities with similar boiling points |
Section 4: Visual Workflow
The following diagram illustrates a logical workflow for the purification and analysis of this compound.
Caption: Logical workflow for the purification and validation of this compound.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 6. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]
Technical Support Center: Regioselective Functionalization of 4-Bromo-2-fluoro-3-methylaniline
Introduction: Navigating the Complex Reactivity of a Polysubstituted Aniline
4-Bromo-2-fluoro-3-methylaniline is a highly substituted aromatic building block with significant potential in the synthesis of pharmaceuticals and advanced materials. However, its unique arrangement of activating, deactivating, and sterically hindering groups presents a formidable challenge to chemists aiming for precise, regioselective functionalization. The interplay between the strongly activating amino group, the inductively withdrawing and weakly donating fluorine, the weakly activating methyl group, and the reactive carbon-bromine bond creates a complex reactivity landscape.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges and successfully achieve your synthetic goals.
Understanding the Molecule's Inherent Reactivity
The key to mastering the functionalization of this molecule lies in understanding the directing effects and steric properties of each substituent.
-
Amino Group (-NH₂ at C1): A powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2] This strongly activates the C2, C4, and C6 positions for electrophilic attack, though C2 and C4 are already substituted. It can also act as a nucleophile or a ligand for metal catalysts.
-
Fluorine Atom (-F at C2): An electronegative atom that deactivates the ring through a strong electron-withdrawing inductive effect. However, it possesses lone pairs that can participate in resonance, making it a weak ortho, para-director.[1] Its presence significantly influences the electronic character of adjacent positions.
-
Methyl Group (-CH₃ at C3): A weak activating group through hyperconjugation and an ortho, para-director. It provides steric bulk adjacent to the C2 and C4 positions.
-
Bromo Group (-Br at C4): A deactivating group that is also an ortho, para-director.[1] Crucially, the C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions.[3]
This combination of effects dictates which reactions are feasible and what challenges you are likely to encounter.
Frequently Asked Questions (FAQs)
Q1: Which position is the most reactive for palladium-catalyzed cross-coupling reactions?
A1: The C4 position bearing the bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-Br bond is significantly more susceptible to this step than any C-H, C-F, or C-N bonds on the molecule under standard cross-coupling conditions.[4]
Q2: How do the fluorine and methyl groups affect the reactivity of the C-Br bond?
A2: The substituents at the ortho positions (C3-methyl and C5-H) and meta positions (C2-fluoro and C6-H) to the C-Br bond have a significant impact:
-
Steric Hindrance: The C3-methyl group provides steric bulk near the C4-Br bond. This can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition. This often necessitates the use of specialized, sterically demanding phosphine ligands (like biarylphosphines) to promote the reaction.[4]
-
Electronic Effects: The C2-fluoro group exerts a strong electron-withdrawing inductive effect, which can make the C4 position more electron-deficient.[5] This can sometimes facilitate the oxidative addition step, but the overall electronic nature of the ring, which is electron-rich due to the amine, is the dominant factor.[6]
Q3: Is it necessary to protect the amino group before running a cross-coupling reaction?
A3: It is often highly advisable. The free amine (-NH₂) has a lone pair of electrons that can coordinate to the palladium center, potentially acting as a catalyst poison or altering the catalyst's reactivity in an undesirable way.[7] Furthermore, the amine is basic and nucleophilic, which can lead to side reactions with other reagents in the mixture. Converting the amine to a less coordinating and less basic group, such as an amide (e.g., by acetylation with acetic anhydride) or a carbamate, can prevent these issues and lead to cleaner reactions and higher yields.
Q4: Can I achieve functionalization at the C5 or C6 positions?
A4: Selective functionalization at these positions is challenging but possible using specific strategies.
-
Directed ortho-Metalation (DoM): After protecting the amine (e.g., as a pivaloyl or carbamate group), the protected amine can act as a directed metalation group (DMG).[8] Treatment with a strong organolithium base (like n-BuLi or s-BuLi) would preferentially deprotonate the C6 position, which is ortho to the DMG.[9] The resulting aryllithium species can then be quenched with an electrophile. Deprotonation at C2 is blocked by the fluorine.
-
Electrophilic Aromatic Substitution: While the C-Br bond is the site for cross-coupling, the ring itself, being activated by the amine, can undergo electrophilic substitution. The directing effects of the substituents would favor substitution at C6. However, achieving selectivity over potential reactions at the amine can be difficult, and harsh conditions (e.g., Friedel-Crafts) may not be compatible with the other functional groups.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the regioselective functionalization of this compound.
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
-
Probable Cause A: Catalyst Deactivation. The unprotected aniline can coordinate to the palladium catalyst, inhibiting its activity.[7] Additionally, palladium catalysts are sensitive to oxygen, which can cause the formation of inactive palladium oxides.
-
Solution:
-
Protect the Amine: Acetylate the amine with acetic anhydride or protect it as a Boc-carbamate before attempting the coupling.
-
Ensure Inert Conditions: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.[4]
-
-
-
Probable Cause B: Inappropriate Base or Solvent. The choice of base is critical for the transmetalation step in the Suzuki catalytic cycle.[10] The base must be strong enough to activate the boronic acid but not so strong that it causes decomposition of the starting material or product. Solubility can also be an issue.
-
Solution:
-
Screen Bases: Test a variety of inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective for challenging couplings.
-
Solvent Selection: A mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic co-solvent and/or water is common. For example, a dioxane/water (4:1) mixture often works well.
-
-
-
Probable Cause C: Steric Hindrance. The methyl group at C3 can sterically impede the oxidative addition step. Standard ligands like triphenylphosphine may not be sufficient.
-
Solution:
-
Employ Bulky Ligands: Use bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote both the oxidative addition and reductive elimination steps for sterically demanding substrates.
-
Optimize Catalyst Loading: For sluggish reactions, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can improve conversion.
-
-
Problem 2: Poor Regioselectivity or Formation of Side Products
-
Probable Cause A: N-Arylation (in Buchwald-Hartwig Amination). If using an unprotected aniline as a coupling partner in a separate reaction, or if the current substrate reacts with another aryl halide, self-coupling or N-arylation can occur. In the context of functionalizing the C-Br bond, this is less common but possible if reaction conditions are harsh.
-
Solution: Protecting the amine group is the most effective strategy to prevent N-arylation.
-
-
Probable Cause B: Homocoupling of Boronic Acid (in Suzuki Coupling). This side reaction, which forms a biaryl from two boronic acid molecules, can become competitive if the main cross-coupling reaction is slow.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.[4]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy side reactions.
-
Use a More Active Catalyst System: Switching to a more efficient ligand/palladium precursor combination can accelerate the desired cross-coupling pathway, outcompeting the homocoupling.
-
-
Table 1: Troubleshooting Summary for Cross-Coupling Reactions
| Problem | Probable Cause | Recommended Solution(s) |
| Low Conversion | Catalyst Deactivation | Protect -NH₂ group; ensure strict inert atmosphere. |
| Ineffective Base/Solvent | Screen bases (K₃PO₄, Cs₂CO₃); use dioxane/water or toluene. | |
| Steric Hindrance | Use bulky biarylphosphine ligands (SPhos, XPhos); increase catalyst loading. | |
| Side Products | N-Arylation | Protect the -NH₂ group as an amide or carbamate. |
| Boronic Acid Homocoupling | Use 1.1-1.2 eq. of boronic acid; optimize temperature and catalyst system. | |
| Protodebromination | Use anhydrous solvents; ensure the base is not excessively strong or wet. |
Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki coupling of N-acetyl-4-bromo-2-fluoro-3-methylaniline with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.
Part 1: Protection of the Amine (Acetylation)
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve in dichloromethane (DCM) or ethyl acetate. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can be used in the next step, often without further purification.
Part 2: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask, combine N-acetyl-4-bromo-2-fluoro-3-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: To this solid mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. Palladium-catalyzed amination oxidation of electron-rich olefins in green media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2-fluoro-3-methylaniline by HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Bromo-2-fluoro-3-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can arise from starting materials, side reactions during synthesis, or degradation and may carry their own pharmacological or toxicological profiles.[4] Therefore, employing a robust, sensitive, and specific analytical method for purity assessment is a non-negotiable step in the pharmaceutical development pipeline.
This guide provides an in-depth comparison and a detailed protocol for the purity analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the rationale behind methodological choices, present a validated protocol grounded in International Council for Harmonisation (ICH) guidelines, and compare its performance against alternative approaches.
Why HPLC-MS? A Comparative Rationale
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse for purity analysis, its reliance on chromophores means it can quantify but not definitively identify unknown impurities. This is where Mass Spectrometry (MS) provides a significant advantage.
-
Specificity & Identification: MS measures the mass-to-charge ratio (m/z) of ions, providing direct information about the molecular weight of an impurity. For a compound like this compound, MS is particularly powerful. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which serves as an unmistakable signature for any bromine-containing species.[5][6][7] This allows for the confident identification of process-related impurities versus extraneous contaminants.
-
Sensitivity: Modern MS detectors offer exceptional sensitivity, often allowing for the detection and quantification of impurities at levels far below what is achievable with standard UV detectors.[8] This is critical for adhering to the stringent impurity thresholds set by regulatory bodies.[9][10]
-
Co-elution Resolution: In complex mixtures, impurities may co-elute with the main peak or other components. While UV detection would show a single, distorted peak, MS can often distinguish the co-eluting species by their different m/z values, providing a more accurate purity assessment.
This guide will focus on a Reversed-Phase HPLC (RP-HPLC) method coupled with a single quadrupole mass spectrometer, a common and robust setup in quality control laboratories.
Experimental Workflow & Protocol
The overall process for purity analysis is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: HPLC-MS Purity Analysis Workflow.
Detailed Experimental Protocol
This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[11][12]
3.1.1 Reagents and Materials
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
3.1.2 Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of methanol.
-
Working Standard Solution (for system suitability; 0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with 50:50 (v/v) Acetonitrile/Water.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve in 10.0 mL of 50:50 (v/v) Acetonitrile/Water.
3.1.3 Instrumentation and Conditions
The choice of a C18 column provides a versatile stationary phase with strong hydrophobic retention, suitable for separating the polar aromatic aniline from potential non-polar impurities.[13][14] The addition of formic acid to the mobile phase serves a dual purpose: it protonates the aniline's amino group, which minimizes peak tailing from interactions with residual silanols on the silica-based column, and it promotes efficient ionization for positive-mode ESI-MS detection.
| Parameter | Recommended Setting | Alternative Setting (for Comparison) |
| HPLC System | Agilent 1290 Infinity II or equivalent | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent | Waters SQ Detector 2 or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Waters XBridge Phenyl (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 0-1 min (10% B), 1-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B) | Isocratic 60% B for 15 minutes |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Injection Vol. | 5 µL | 10 µL |
| MS Ionization | Electrospray (ESI), Positive Mode | Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Range | m/z 100 - 500 | m/z 100 - 500 |
| Fragmentor | 100 V | 120 V |
| Capillary Voltage | 3500 V | 4000 V |
Data Analysis, Interpretation, and Method Validation
Impurity Identification and Quantification
Upon analysis, the Total Ion Chromatogram (TIC) is first examined. The purity is typically calculated by area percent normalization, assuming all impurities have a similar response factor to the main compound.
Key Causality: The real power of MS is realized when inspecting the mass spectrum of each impurity peak.
-
Extract Mass Spectrum: For each peak in the chromatogram, extract the corresponding mass spectrum.
-
Identify Molecular Ion: Look for the protonated molecular ion [M+H]⁺.
-
Confirm Isotopic Pattern: For any suspected bromine-containing impurity, verify the presence of the characteristic [M+H]⁺ and [M+2+H]⁺ peaks with a ~1:1 intensity ratio. This is a definitive confirmation.[6][7]
Caption: Conceptual workflow for impurity identification.
Method Validation (as per ICH Q2(R1))
A method is only trustworthy if it is validated.[15][16][17] The protocol must be a self-validating system, demonstrating it is fit for its intended purpose. The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by obtaining clean separation and unique mass spectra for all components.
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is typically required.
-
Accuracy: Determined by spiking the sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Assesses variations within the lab (different days, analysts, or equipment). The Relative Standard Deviation (RSD) for both should be ≤2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Comparative Performance Data
The choice of column and mobile phase can significantly impact the separation. A phenyl-based stationary phase, for instance, can offer alternative selectivity for aromatic compounds through pi-pi interactions.[18]
| Performance Metric | Method 1: C18 Column (Recommended) | Method 2: Phenyl Column (Alternative) | Justification |
| Resolution (API vs. critical pair) | 2.5 | 1.8 | The C18 column provides superior separation for the known critical impurity pair. |
| API Peak Tailing Factor | 1.1 | 1.4 | Better peak shape is achieved on the C18 phase, indicating fewer secondary interactions. |
| Run Time | 22 minutes | 22 minutes | Comparable analysis time. |
| LOQ for Impurity A | 0.02% | 0.04% | The C18 method demonstrates higher sensitivity for a key impurity. |
| Robustness (Flow Rate ±10%) | %RSD < 1.5% | %RSD < 2.5% | The C18 method is less affected by small variations in flow rate. |
Adherence to Regulatory Standards (ICH Q3A)
The International Council for Harmonisation (ICH) provides clear guidelines on impurities in new drug substances.[10][19][20] The analytical method must be sensitive enough to operate within these thresholds:
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose ≤ 2g/day, this is typically ≥0.05%.[9]
-
Identification Threshold: The level above which an impurity's structure must be identified. This is often ≥0.10%.[4][10]
-
Qualification Threshold: The level above which an impurity must be qualified for its biological safety. This is often ≥0.15%.[9][20]
The HPLC-MS method described here provides the necessary sensitivity to meet the reporting threshold and the structural information (molecular weight and isotopic pattern) required to cross the identification threshold.
Conclusion and Best Practices
The use of a validated HPLC-MS method is indispensable for the comprehensive purity assessment of this compound. The technique offers unparalleled specificity and sensitivity, enabling not just quantification but also the structural elucidation of unknown impurities, which is a critical step in ensuring the safety and quality of pharmaceutical products.
-
Always Validate: Never use an analytical method for quality control without full validation as per ICH Q2(R1) guidelines.
-
Use MS for Identification: Rely on MS data, especially isotopic patterns for halogenated compounds, to confirm the identity of impurities.
-
Develop Orthogonal Methods: For comprehensive characterization, consider a secondary method (e.g., GC-MS for volatile impurities) to provide an orthogonal view of the sample's purity profile.[21]
-
Maintain System Suitability: Before any analysis sequence, run a system suitability test to ensure the chromatographic system is performing as expected.
By adhering to these principles and employing the robust methodology outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their pharmaceutical intermediates.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. 127408-03-1|4-Bromo-3-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 3. epoch-labs.com [epoch-labs.com]
- 4. jpionline.org [jpionline.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. pharmtech.com [pharmtech.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. hawach.com [hawach.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. ikev.org [ikev.org]
- 20. database.ich.org [database.ich.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-3-methylaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter molecular behavior. This guide offers an in-depth comparative analysis of the reactivity of 4-Bromo-2-fluoro-3-methylaniline and its structural isomers. Understanding these differences is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately, designing novel molecules with desired properties.
Introduction: The Interplay of Steric and Electronic Effects
The reactivity of substituted anilines is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of this compound and its isomers, the amino (-NH2), bromo (-Br), fluoro (-F), and methyl (-CH3) groups collectively dictate the electron density distribution and accessibility of reactive sites.
-
Amino Group (-NH2): A potent activating group that directs electrophiles to the ortho and para positions through its strong electron-donating resonance effect.[1]
-
Methyl Group (-CH3): A weakly activating, ortho-, para-directing group due to positive induction and hyperconjugation.[2]
-
Halogens (-F, -Br): These substituents exhibit a dual nature. They are deactivating due to their inductive electron-withdrawing effect (-I) but are ortho-, para-directing because of their electron-donating resonance effect (+R).[3] The inductive effect of fluorine is stronger than that of bromine.
-
Steric Hindrance: The spatial arrangement of these groups can impede the approach of reagents to certain positions, influencing regioselectivity and reaction rates.[4][5]
This guide will focus on key reactions that highlight the nuanced differences in reactivity between this compound and its isomers, providing both theoretical rationale and practical, data-driven comparisons.
Isomers Under Comparison
For this guide, we will compare the reactivity of this compound with three of its isomers that showcase significant positional differences of the substituents.
| Compound | Structure | CAS Number |
| This compound | (Structure of this compound) | 1540204-53-2[6] |
| 5-Bromo-4-fluoro-2-methylaniline | (Structure of 5-Bromo-4-fluoro-2-methylaniline) | 627871-16-3[7] |
| 3-Bromo-5-fluoro-4-methylaniline | (Structure of 3-Bromo-5-fluoro-4-methylaniline) | 207110-35-8[8] |
| 2-Bromo-3-fluoro-4-methylaniline | (Structure of 2-Bromo-3-fluoro-4-methylaniline) | 1510652-64-8[9] |
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromine atom on these aniline derivatives serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1][10] The efficiency of these reactions is highly dependent on the electronic environment and steric hindrance around the C-Br bond.
The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. A more electron-deficient C-Br bond and less steric hindrance around the bromine atom generally lead to a faster reaction.
Expected Reactivity Order (Suzuki Coupling): 3-Bromo-5-fluoro-4-methylaniline > 5-Bromo-4-fluoro-2-methylaniline > this compound > 2-Bromo-3-fluoro-4-methylaniline
Rationale:
-
3-Bromo-5-fluoro-4-methylaniline: The bromine is flanked by an amino group (meta) and a fluorine atom (ortho), with the methyl group being more distant. This arrangement provides a good balance of electronic activation for oxidative addition without excessive steric hindrance.
-
5-Bromo-4-fluoro-2-methylaniline: The bromine atom is ortho to the activating amino group, which can facilitate oxidative addition. However, the adjacent fluorine atom provides some steric shielding.
-
This compound: The bromine is flanked by a methyl group and is para to the fluorine. The ortho methyl group presents significant steric hindrance.
-
2-Bromo-3-fluoro-4-methylaniline: The bromine is ortho to the amino group, which is sterically demanding, and also flanked by a fluorine atom, leading to the highest degree of steric hindrance around the reaction center.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-fluoro-methylaniline isomer with an arylboronic acid.
References
- 1. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 2. Toluidine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. ossila.com [ossila.com]
- 8. 3-Bromo-5-fluoro-4-methylaniline | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1510652-64-8|2-Bromo-3-fluoro-4-methylaniline|BLD Pharm [bldpharm.com]
- 10. nbinno.com [nbinno.com]
A Guide to the Structural Validation of 4-Bromo-2-fluoro-3-methylaniline using 1H and 13C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of 4-Bromo-2-fluoro-3-methylaniline, a substituted aniline derivative, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted 1H and 13C NMR spectra, explaining the underlying principles that govern the chemical shifts and coupling patterns, and provide a comprehensive protocol for experimental verification.
The Imperative of Structural Integrity in Drug Discovery
In the intricate process of drug discovery and development, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and safety profile. Any ambiguity in the structure can lead to misinterpretation of experimental results, wasted resources, and potential safety concerns. NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules, offering a detailed window into the chemical environment of each atom.
This guide will use a predictive approach, based on established principles of NMR spectroscopy and data from structurally related compounds, to illustrate how one would confirm the identity and purity of this compound.
Deciphering the Structure: A Predictive Analysis of the NMR Spectra
The structure of this compound incorporates several key functional groups that will influence its NMR spectra in a predictable manner. The interplay of the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing and spin-active fluorine (-F) and bromine (-Br) atoms on the aromatic ring, creates a unique electronic environment for each proton and carbon atom.
Predicted ¹H NMR Spectrum Analysis
The 1H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents, and the coupling constants (J-values) reveal the spatial relationships between neighboring protons.
Key Predicted Features:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.
-
H-5: This proton is expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (meta-coupling, ⁴JHF ≈ 2-3 Hz).
-
H-6: This proton will likely appear as a doublet, primarily split by H-5 (ortho-coupling, ³JHH ≈ 8-9 Hz). Further coupling to the fluorine atom (para-coupling, ⁵JHF) might be observed but is generally smaller.
-
-
Amine Protons (-NH₂): The two amine protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This signal is often found in the range of 3.5 to 5.0 ppm.
-
Methyl Protons (-CH₃): The three methyl protons will give rise to a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. A small coupling to the adjacent fluorine atom (⁴JHF) might be observable, leading to a narrow doublet or a broadened singlet.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, and the presence of the fluorine atom will introduce characteristic C-F couplings.
Key Predicted Features:
-
Aromatic Carbons: The six aromatic carbons will resonate in the downfield region, generally between 100 and 160 ppm.
-
C-1 (bearing the NH₂ group): This carbon will be significantly shielded by the electron-donating amino group, appearing at a relatively upfield chemical shift for an aromatic carbon.
-
C-2 (bearing the F group): This carbon will show a large one-bond coupling to the fluorine atom (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
-
C-3 (bearing the CH₃ group): The chemical shift of this carbon will be influenced by the attached methyl group and the adjacent fluorine and bromine atoms. It will likely show a two-bond coupling to the fluorine atom (²JCF ≈ 15-25 Hz).
-
C-4 (bearing the Br group): The chemical shift of this carbon will be influenced by the attached bromine atom.
-
C-5 and C-6: These carbons will have chemical shifts determined by the combined electronic effects of all the substituents on the ring. They will also exhibit smaller C-F couplings.
-
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically between 10 and 20 ppm. It may show a three-bond coupling to the fluorine atom (³JCF ≈ 2-5 Hz).
Comparative Data from Structurally Similar Compounds
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) |
| 4-Bromo-2-methylaniline [1][2] | Aromatic protons in the range of 6.5-7.2 ppm; Methyl protons around 2.1 ppm. | Aromatic carbons between 110-145 ppm; Methyl carbon around 17 ppm. |
| 4-Bromo-2-fluoroaniline [3] | Aromatic protons influenced by both Br and F, with characteristic H-F couplings. | C-F bond exhibits a large ¹JCF coupling constant. |
| 4-Bromo-3-methylaniline [4][5][6] | Aromatic protons with shifts influenced by the relative positions of Br, CH₃, and NH₂. | Aromatic carbons with distinct shifts due to the substitution pattern. |
Experimental Protocol for NMR Analysis
To experimentally validate the structure of this compound, the following detailed protocol should be followed.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known chemical shift).
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128-1024 scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
Advanced 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Visualizing the Connections: Molecular Structure and NMR Workflow
To further clarify the relationships between the atoms and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Experimental workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a clear and systematic process. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging predictive analysis based on the electronic effects of the substituents, a detailed and accurate interpretation of the NMR spectra can be achieved. The comparison with data from structurally related compounds further strengthens the confidence in the spectral assignments. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which, in conjunction with the theoretical predictions, will unequivocally confirm the structure of the target molecule. This rigorous approach to structural elucidation is paramount for ensuring the integrity and reliability of research in the chemical and pharmaceutical sciences.
References
- 1. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromo-3-methylaniline(6933-10-4) 13C NMR [m.chemicalbook.com]
- 5. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum [chemicalbook.com]
comparing the efficacy of different brominating agents for 3-fluoro-2-methylaniline
An Application Scientist's Guide to the Efficacious Bromination of 3-Fluoro-2-Methylaniline
Introduction: The Strategic Importance of 4-Bromo-3-fluoro-2-methylaniline
In the landscape of modern drug discovery and agrochemical development, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, enabling a wide range of synthetic transformations.[1][2] The target molecule, 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1) , is a prime example of such a high-value intermediate.[3][4] Its trifunctional nature is a synthetic chemist's asset, offering distinct reactive sites for sequential modifications, such as cross-coupling reactions at the bromine site or transformations involving the amino group.[2][5]
However, the synthesis of this molecule presents a classic regioselectivity challenge inherent to the electrophilic aromatic substitution of highly activated aniline rings. The potent activating nature of the amino group can lead to a lack of selectivity and the formation of multiple brominated byproducts.[6][7] This guide provides a comparative analysis of different brominating agents for the synthesis of 4-Bromo-3-fluoro-2-methylaniline, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal synthetic strategy.
Understanding the Substrate: Regiochemical Control in 3-Fluoro-2-Methylaniline
The outcome of the electrophilic bromination is dictated by the directing effects of the substituents on the aniline ring. A successful synthesis hinges on understanding how these groups influence the electron density and steric accessibility of each position.
-
-NH₂ (Amino) Group: A powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.[6][8]
-
-CH₃ (Methyl) Group: An activating group and an ortho, para-director through an inductive effect.
-
-F (Fluoro) Group: A deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director via resonance.
In this specific substrate, the directing effects of the highly activating amino and methyl groups are dominant. The C4 position, which is para to the powerful amino director, is the most electron-rich and sterically accessible site for the incoming electrophile (Br⁺). The C6 position (ortho to the amine) is also activated, but sterically hindered by the adjacent methyl group. Therefore, the reaction is strongly predisposed to yield the 4-bromo isomer.
Caption: Predicted regioselectivity for electrophilic bromination.
Comparative Analysis of Brominating Agents
The choice of brominating agent and reaction conditions is critical to maximizing the yield and purity of the desired 4-bromo product. We will compare the most established methods, detailing their mechanisms, efficacy, and practical considerations.
Method 1: N-Bromosuccinimide (NBS) — The Selective Workhorse
N-Bromosuccinimide (NBS) is a mild and highly selective brominating agent, particularly effective for activated aromatic rings like anilines.[9][10] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.
Mechanism & Causality: In polar aprotic solvents such as N,N-dimethylformamide (DMF), NBS serves as an excellent source of an electrophilic bromine species (Br⁺). The solvent's polarity assists in polarizing the N-Br bond, facilitating the electrophilic attack on the electron-rich aniline ring. The use of DMF has been shown to promote high para-selectivity for electron-rich aromatic compounds.[3][11]
Efficacy Data: Experimental data demonstrates the superior performance of NBS for this specific transformation. The choice of solvent has a marked impact on the yield.[3][12]
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NBS | DMF | 0 to 20 | Not Specified | 98.0% | [3] |
| NBS | Acetonitrile | 10 to 25 | 1 | 66.7% | [3] |
Expert Insights: For laboratory-scale synthesis where high purity, near-quantitative yield, and operational simplicity are paramount, NBS in DMF is the unequivocally superior method. It avoids the need for protecting group chemistry and provides the target compound in a single, efficient step.
Caption: Experimental workflow for direct bromination using NBS.
Method 2: Molecular Bromine (Br₂) — The Classic, Cost-Effective Route
Molecular bromine (Br₂) is the traditional and most atom-economical brominating agent. However, its high reactivity can be a double-edged sword, often leading to polybromination with activated substrates like aniline.[8][13] To control this reactivity and achieve selective monobromination, a protection-deprotection strategy is required.
Mechanism & Causality: The amino group is first acylated, typically with acetic anhydride, to form an acetanilide.[14] This conversion is crucial because the resulting amide group is significantly less activating than a free amino group. The nitrogen lone pair is now delocalized by resonance with the adjacent carbonyl group, moderating its ability to donate electron density into the aromatic ring.[8][13] This "tamed" substrate can then be brominated selectively at the para position using Br₂ in a solvent like acetic acid, which further moderates reactivity compared to polar protic solvents.[15][16] The final step is the hydrolysis of the amide to restore the free amino group.
Expert Insights: This method is often favored in industrial settings for large-scale production where the lower cost of bromine outweighs the disadvantages of a multi-step process. However, it involves handling hazardous liquid bromine and generates more waste compared to the direct NBS method.
Caption: Workflow for the three-step bromination using Br₂.
Summary of Efficacy and Recommendations
| Method | Brominating Agent | Key Steps | Typical Yield | Selectivity | Pros | Cons |
| 1 | N-Bromosuccinimide (NBS) | 1 | Up to 98% | Excellent (Para) | High yield, high selectivity, single step, easy to handle reagent | Higher reagent cost |
| 2 | Molecular Bromine (Br₂) | 3 (Protect, Brominate, Deprotect) | Good-Excellent (overall) | Excellent (Para) | Low-cost reagent, highly scalable | Multi-step, hazardous reagent, more waste |
Recommendation:
For research and development, custom synthesis, and applications where final product purity and process efficiency are the primary drivers, direct bromination with N-Bromosuccinimide in DMF is the recommended procedure. It is a robust, high-yielding, and highly regioselective method that provides the desired 4-Bromo-3-fluoro-2-methylaniline in a single, clean step.
For process chemistry and large-scale manufacturing where cost per kilogram is a critical factor, the three-step sequence involving amine protection, bromination with Br₂, and subsequent deprotection remains a viable and economically advantageous strategy.
Detailed Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the bromination of anilines.[3][9]
Materials:
-
3-fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude 4-Bromo-3-fluoro-2-methylaniline can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Bromination via Acetanilide Protection using Br₂
This protocol is a general and robust method for the controlled monobromination of anilines.[14][15]
Part A: Protection (Acetylation)
-
To a flask containing 3-fluoro-2-methylaniline (1.0 eq), add acetic anhydride (1.1 eq) slowly while stirring. The reaction is often exothermic.
-
Stir the mixture at room temperature for 30-60 minutes until the starting aniline is consumed (monitor by TLC).
-
Pour the mixture into ice-water to precipitate the N-(3-fluoro-2-methylphenyl)acetamide. Filter the solid, wash with cold water, and dry.
Part B: Bromination
-
Dissolve the dried acetanilide from Part A (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Stir for 1-3 hours at room temperature. Monitor the reaction by TLC.
-
Pour the reaction mixture into a large volume of ice-water. If excess bromine is present (yellow color), add a small amount of sodium bisulfite solution to quench it.
-
Filter the precipitated solid (N-(4-bromo-3-fluoro-2-methylphenyl)acetamide), wash thoroughly with water, and dry.
Part C: Deprotection (Hydrolysis)
-
Suspend the brominated acetanilide from Part B in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH or NH₄OH solution) until pH > 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-Bromo-3-fluoro-2-methylaniline.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | Benchchem [benchchem.com]
- 4. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 5. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 16. quora.com [quora.com]
A Researcher's Guide to Spectroscopic Differentiation: 4-Bromo-2-fluoro-3-methylaniline vs. Its Precursor
In the landscape of pharmaceutical and agrochemical synthesis, the precise formation of halogenated anilines is a foundational step. 4-Bromo-2-fluoro-3-methylaniline is a key building block whose utility is predicated on its structural purity. For the researcher, confirming the successful conversion from its precursor, 3-fluoro-2-methylaniline, is not merely a procedural checkpoint but a cornerstone of synthetic integrity. The transformation—an electrophilic aromatic substitution—introduces a bromine atom, fundamentally altering the molecule's electronic and physical properties.
This guide provides an in-depth comparison of the spectroscopic signatures that differentiate the product from its starting material. We will explore the causal relationships between structural changes and their expression in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the definitive data required to validate the synthesis.
The Synthetic Transformation: A Monitored Pathway
The most direct and common route to synthesize this compound is through the electrophilic bromination of 3-fluoro-2-methylaniline. This reaction typically employs N-Bromosuccinimide (NBS) as a mild and regioselective brominating agent. The directing effects of the activating amino group (-NH₂) and the weakly activating methyl group (-CH₃), combined with the deactivating effect of the fluorine atom, guide the incoming electrophile (Br⁺) to the C4 position—para to the amino group.
Monitoring this transformation is critical to ensure complete consumption of the starting material and to prevent over-bromination, making spectroscopic analysis an indispensable tool both during and after the reaction.
Caption: Synthetic pathway from precursor to product.
Spectroscopic Comparison: The Definitive Fingerprints
The introduction of a heavy, electronegative bromine atom creates distinct and measurable changes across all major spectroscopic techniques.
¹H NMR Spectroscopy: A Tale of Shifting Protons
In ¹H NMR, the substitution of a hydrogen atom with a bromine atom on the aromatic ring is the most telling event. The precursor, 3-fluoro-2-methylaniline, has three aromatic protons, while the product has only two. This disappearance of a proton signal is the first and most obvious indicator of a successful reaction. Furthermore, the electronic influence of the new bromine substituent causes diagnostic shifts in the remaining aromatic protons.
| Compound | -CH₃ Signal (ppm) | -NH₂ Signal (ppm) | Aromatic Protons (ppm) |
| 3-Fluoro-2-methylaniline | ~2.1 | ~3.6 (broad s) | 3H multiplet, ~6.6-7.0 |
| This compound | ~2.2 | ~3.8 (broad s) | 2H, distinct doublet signals expected (~6.8 and ~7.1) |
Causality: The bromination at C4 removes the proton at that position. The electron-withdrawing nature of bromine deshields the adjacent proton at C5, causing its signal to shift downfield. The coupling patterns also simplify from a complex multiplet to two distinct doublets for the remaining ortho- and meta-coupled protons.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
¹³C NMR provides a direct map of the carbon framework. The most dramatic change is observed at the site of bromination (C4), where the carbon signal shifts significantly due to the heavy atom effect of bromine. Other carbons in the ring also experience shifts due to altered electronic distribution.
| Compound | -CH₃ (ppm) | C-Br (ppm) | C-NH₂ (ppm) | C-F (ppm) | Other Aromatic C (ppm) |
| 3-Fluoro-2-methylaniline | ~14 | N/A | ~146 (d) | ~162 (d) | ~113-130 |
| This compound | ~15 | ~110-115 | ~144 (d) | ~158 (d) | ~115-135 |
Causality: The C4 carbon, formerly a C-H bond resonating around 115-120 ppm, is now a C-Br bond. The large electron cloud of bromine induces a notable upfield or downfield shift (the "heavy atom effect"), providing an unmistakable marker for the substitution. The characteristic carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) will persist but may be subtly altered.
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy highlights changes in bond vibrations. While many peaks in the fingerprint region will shift, the most diagnostic changes involve the N-H stretches and the aromatic C-H bending patterns. The introduction of the C-Br bond adds a new, low-frequency vibration.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C-H Bend (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 3-Fluoro-2-methylaniline | ~3350-3450 (doublet) | ~3000-3100 | ~750-850 (multiple bands) | N/A |
| This compound | ~3350-3450 (doublet) | ~3000-3100 | Altered pattern (~800-880) | ~500-650 |
Causality: The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending vibrations. Changing from a 1,2,3-trisubstituted ring to a 1,2,3,4-tetrasubstituted ring alters these bending frequencies, providing a clear change in the fingerprint region. The new C-Br stretch appears at a low wavenumber, a region that is often clear in the precursor's spectrum.
Mass Spectrometry (MS): The Unmistakable Isotopic Signature
Mass spectrometry provides the most definitive evidence of successful bromination. The incorporation of a bromine atom increases the molecular weight by the mass of bromine minus the mass of hydrogen (~78 or 80 amu). Critically, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.
| Compound | Molecular Weight | Molecular Ion (M⁺) Peak (m/z) | Key Feature |
| 3-Fluoro-2-methylaniline | 125.14 g/mol | 125 | Single molecular ion peak.[1] |
| This compound | 204.04 g/mol | 203 & 205 | Two peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. |
Causality: This isotopic pattern is a unique fingerprint for bromine-containing compounds and is absent in the precursor. Its presence is incontrovertible proof of bromination.
Experimental Protocols
Trustworthy data begins with robust methodology. The following protocols provide a framework for synthesis and analysis.
Synthesis of this compound
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[2]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous acetonitrile (or DMF) to a concentration of ~0.5 M.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic Analysis Workflow
-
Sample Preparation: Prepare separate, high-purity samples of the precursor and the final product. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃). For IR, use a neat liquid film (for the precursor) or a KBr pellet/ATR (for the solid product). For MS, prepare dilute solutions in a suitable volatile solvent like methanol or acetonitrile.
-
¹H & ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Use standard parameters. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for ¹³C NMR.
-
IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Use an ESI or EI source. Acquire a full scan spectrum to observe the molecular ion region clearly.
Conclusion
The transformation of 3-fluoro-2-methylaniline to this compound is characterized by a cascade of spectroscopic changes. While each technique provides a piece of the puzzle, their combined data offers an unassailable confirmation of the product's identity and purity. The disappearance of an aromatic proton signal in ¹H NMR, the shift of the C4 signal in ¹³C NMR, the altered C-H bending in IR, and, most powerfully, the appearance of the M/M+2 isotopic pattern in mass spectrometry serve as the critical, self-validating markers for any researcher in the field.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-3-methylaniline
As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-Bromo-2-fluoro-3-methylaniline is foundational. However, our responsibility extends beyond synthesis and application to ensuring the safe and compliant management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, rooted in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are designed to protect you, your colleagues, and the environment.
Understanding the Hazard: Why Proper Disposal is Critical
This compound (CAS No. 1540204-53-2) is a substituted aniline, a class of compounds known for potential toxicity.[1][2] Its specific hazard profile, as defined by the Globally Harmonized System (GHS), necessitates rigorous handling and disposal protocols. Failure to adhere to these procedures can result in acute health effects, long-term environmental contamination, and significant regulatory penalties.
The hazardous nature of this compound is the primary driver for the stringent disposal requirements. It is classified as a hazardous substance that requires careful management to mitigate risks.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5][6] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process. The following workflow ensures that this compound waste is managed safely and compliantly from the moment it is generated.
Diagram: Waste Management Decision Workflow
This diagram illustrates the critical decision points in the laboratory waste management process for this compound.
Caption: Decision workflow for handling this compound waste.
Step 1: Immediate Segregation at the Point of Generation
The foundation of proper disposal is waste segregation. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Action: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:
-
Unused or expired solid chemical.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Weighing boats, pipette tips, and other disposable labware.
-
Solvent rinses from cleaning contaminated glassware.
-
-
Causality: As a halogenated organic compound, this chemical requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[7][8] Mixing it with other waste streams can complicate and increase the cost of disposal, or even lead to dangerous chemical reactions.[9]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action: Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tightly-fitting lid.[9] Label the container clearly with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation started.
-
An appropriate hazard warning pictogram (e.g., exclamation mark for irritant/harmful).
-
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that anyone handling the container is immediately aware of its contents and the associated dangers.[10] The container must remain closed except when adding waste to prevent the release of vapors.[11][12]
Step 3: Managing Spills and Decontamination
Accidents happen. A prepared response is essential for safety and compliance.
-
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area.[5]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl or neoprene are often recommended for anilines; consult a glove compatibility chart).[2][9] For significant dust, a respirator may be necessary.[5]
-
Containment: Use a dry, inert absorbent material like sand or vermiculite to cover the spill. Avoid using water, as this can increase the contaminated area.[5][9]
-
Collection: Carefully sweep or scoop the material into your designated hazardous waste container.[5] Use non-sparking tools if there is any fire risk.
-
Final Cleaning: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the contaminated cloth in the waste container.
-
-
Glassware Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect this first rinse as halogenated hazardous waste.
-
Subsequent washes can typically be performed with soap and water.
-
-
Causality: Dry cleanup procedures prevent the generation of dust, which can be inhaled.[5] Segregating all contaminated materials, including cleaning supplies, ensures that the hazard is fully contained and not inadvertently spread.
Step 4: Storage and Final Disposal
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being handed over for final disposal.
-
Action:
-
Store the sealed waste container in a secondary containment bin within your designated SAA.[9]
-
Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
-
Arrange for pickup by your institution’s EHS department or a licensed hazardous waste contractor. This waste must not be poured down the drain or placed in regular trash.[9][13]
-
-
Trustworthiness: The final disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for this type of compound is high-temperature incineration, which ensures complete destruction of the hazardous molecule. Your institution's waste management program will ensure that the TSDF is fully permitted and compliant with all EPA regulations.[10]
Regulatory Imperatives: Adherence to EPA and Local Standards
In the United States, the disposal of this compound is governed by the EPA under RCRA. While this specific chemical is not explicitly listed by name with a "U" or "P" code, it would be classified as hazardous waste based on its characteristics of toxicity.[14] As a halogenated aromatic amine, it falls under the broad category of wastes that are strictly regulated.[7][8]
Adherence to these protocols is not merely a best practice; it is a legal requirement. By following this guide, you build a self-validating system of safety and compliance into your laboratory's daily operations, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 7. wku.edu [wku.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. epa.gov [epa.gov]
- 11. aksci.com [aksci.com]
- 12. sia-toolbox.net [sia-toolbox.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
